molecular formula C22H20N2O4 B12283188 7-Ethyl-20(R)-camptothecin

7-Ethyl-20(R)-camptothecin

Cat. No.: B12283188
M. Wt: 376.4 g/mol
InChI Key: MYQKIWCVEPUPIL-UHFFFAOYSA-N
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Description

7-Ethyl-20(R)-camptothecin is a chemical isomer of the potent topoisomerase I (Topo I) inhibitor, camptothecin. This compound is characterized by an ethyl substitution at the 7-position and a specific (R) configuration at the critical 20-position of its pentacyclic ring system . In camptothecin research, the stereochemistry at the 20-position is a well-established determinant of biological activity. The natural and biologically active configuration is the 20(S)-form . The 20(R)-epimer, in contrast, is widely reported in scientific literature to be functionally inactive against the Topo I enzyme . This makes this compound an invaluable analytical standard and a critical negative control in structure-activity relationship (SAR) studies. Researchers utilize this compound to help elucidate the binding mechanics of camptothecins to the Topo I-DNA complex and to verify that observed anticancer activity in experimental models is specifically due to the intended Topo I inhibition mechanism . It serves as an essential tool for validating the potency of active 20(S)-isomers and for probing enzyme mechanisms. This product is supplied for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4/c1-3-12-13-7-5-6-8-17(13)23-19-14(12)10-24-18(19)9-16-15(20(24)25)11-28-21(26)22(16,27)4-2/h5-9,27H,3-4,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYQKIWCVEPUPIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=CC=CC=C51
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Biology of 7 Ethyl 20 R Camptothecin

Total Synthesis Approaches to 7-Ethyl-20(R)-camptothecin

The total synthesis of camptothecin (B557342) derivatives is a complex challenge, primarily due to the pentacyclic ring system and the stereocenter at the C-20 position. While the 20(S) enantiomer is generally the biologically active form, methods have been developed to access the 20(R) isomer. nih.gov

A notable approach to the total synthesis of the related compound 7-ethyl-10-hydroxycamptothecin (B187591) (SN-38) involves a 12-step sequence starting from commercially available materials. researchgate.net This synthesis utilizes key reactions such as an FeCl3-catalyzed Friedländer condensation to construct the AB ring system, a vinylogous Mukaiyama reaction for C ring functionalization, and an intramolecular oxa-Diels-Alder reaction to form the D and E rings. researchgate.net While this synthesis targets the 10-hydroxy derivative, the core strategy for constructing the pentacyclic scaffold is relevant.

Achieving stereocontrol at the C-20 position is a critical aspect of camptothecin synthesis. While the 20(S) configuration is often the target due to its biological activity, methods to produce the 20(R) isomer have been established. nih.gov One method for producing optically pure 20(R)-camptothecin involves the resolution of a mixture of enantiomers of a tricyclic lactone intermediate. google.com This resolution is achieved by reacting the enantiomeric mixture with an optically active amine to form diastereomeric amides. The differing polarities of these diastereomers allow for their separation. google.com For example, trituration of the diastereomeric amide mixture with a non-polar organic solvent can lead to the precipitation of the more polar amide, enriching one of the diastereomers. google.com

Another strategy involves asymmetric synthesis. For instance, an asymmetric eight-step total synthesis of (20S)-camptothecin has been described, which relies on a chiral auxiliary-mediated Michael addition to establish the C-20 chiral center. researchgate.net Although this particular synthesis yields the (S)-isomer, the principle of using chiral auxiliaries is a viable strategy for accessing the (R)-isomer by selecting the appropriate enantiomer of the auxiliary.

The synthesis of camptothecin analogues relies on the preparation of key intermediates that correspond to different parts of the molecule. A crucial intermediate for the synthesis of derivatives like 7-Ethyl-10-hydroxycamptothecin is 2-amino-5-hydroxypropiophenone, which forms the AB ring portion of the final molecule. google.comjustia.com This intermediate is condensed with a tricyclic ketone (the CDE ring system) under Friedländer conditions to assemble the pentacyclic core. google.comjustia.com

The synthesis of the tricyclic CDE ring system itself is a significant undertaking. One approach involves a sequence starting from a hydroxypyridone derivative, which undergoes reactions such as a Claisen rearrangement and a Heck coupling to introduce the necessary functionalities for forming the chiral hydroxylactone E-ring. researchgate.net Key intermediates in this pathway can include crotonate and keto ester derivatives. researchgate.net The table below summarizes some of the key intermediates and their roles in the synthesis of camptothecin analogues.

IntermediateRole in SynthesisReference
2-amino-5-hydroxypropiophenoneAB ring precursor google.comjustia.com
Tricyclic lactoneCDE ring precursor google.com
Diastereomeric amidesResolution of 20(R) and 20(S) isomers google.com
Hydroxypyridone derivativesStarting material for CDE ring system researchgate.net
Keto ester intermediatePrecursor to the E-ring researchgate.net
Ethyl [N-tosyl-(R)-prolyloxy]-2(S)-[4-cyano-8,8-ethylenedioxy-5-oxo-5,6,7,8-tetrahydroindolizin-3-yl] acetateKey intermediate for asymmetric synthesis of 20(S)-camptothecins nih.govmdpi.com

Semisynthetic Routes to this compound from Natural Precursors

Given the complexity of total synthesis, semisynthetic approaches starting from naturally occurring camptothecin are often favored for producing derivatives. google.com Natural camptothecin is extracted from plants like Camptotheca acuminata. google.comjustia.com

One of the key modifications is the introduction of an ethyl group at the C-7 position. A method for this conversion involves reacting camptothecin with propionaldehyde (B47417) in the presence of ferrous sulfate (B86663) (FeSO4·7H2O), sulfuric acid, and hydrogen peroxide at low temperatures (0-5 °C). google.com This reaction proceeds to yield 7-ethylcamptothecin (B193279). google.com Further modifications can then be carried out on this semisynthetic intermediate. Although this method directly yields 7-ethylcamptothecin, subsequent steps would be required to potentially invert the stereocenter at C-20 if the starting material is the natural 20(S)-camptothecin and the 20(R) isomer is the desired product.

Derivatization and Chemical Modification Strategies for the this compound Scaffold

Derivatization of the camptothecin scaffold is a major strategy to improve its physicochemical properties and biological activity. Modifications have been explored at various positions, including the A-ring, B-ring, and E-ring. jst.go.jpnih.gov

One approach involves the modification of the E-ring lactone. For instance, 7-ethylcamptothecin has been converted into water-soluble derivatives by opening the E-ring lactone through reaction with N,N-dimethylenediamine to form an amide, which is then acylated. nih.gov Another strategy focuses on the C-20 hydroxyl group, where acylation can stabilize the active closed-lactone form. nih.gov

Structure-activity relationship (SAR) studies are crucial for understanding how chemical structure influences biological activity. For camptothecins, several key structural features are known to be important. nih.govcabidigitallibrary.org The integrity of the E-ring lactone is critical for activity, with the open-ring carboxylate form being significantly less potent. nih.gov

The stereochemistry at C-20 is a major determinant of activity, with the 20(S)-configuration being essential for the potent inhibition of topoisomerase I. nih.gov The 20(R) isomer is generally considered inactive. nih.gov The planar pentacyclic ring system is also important for activity. cabidigitallibrary.orgaacrjournals.org

Modifications at the C-7 and C-10 positions have been extensively explored to improve the properties of camptothecins. The introduction of an ethyl group at C-7, as in 7-ethylcamptothecin, is a well-established modification. cabidigitallibrary.org The table below summarizes key SAR findings for camptothecin analogues.

Structural FeatureImpact on ActivityReference
E-ring lactoneEssential for high potency nih.gov
20(S)-configurationRequired for topoisomerase I inhibition nih.gov
20(R)-configurationGenerally inactive nih.gov
A and B ringsImportant for antitumor potential nih.gov
C-7 and C-9 positionsAccommodate a variety of substituents aacrjournals.org
C-10 hydroxyl groupEnhances the stability of the drug-target complex cabidigitallibrary.org

The rational design of new camptothecin derivatives is guided by SAR data and an understanding of the drug's mechanism of action. aacrjournals.orgcancernetwork.com The primary goal is often to improve water solubility and the stability of the lactone ring while maintaining or enhancing biological activity. core.ac.uk

One design strategy involves the introduction of substituents at the C-7 position. For example, novel analogues with sulfonylpiperazinyl motifs at position-7 have been designed and synthesized, some of which have shown potent cytotoxic activity. nih.gov The design of these derivatives considers that both the size and electronic properties of the substituents at C-7 can significantly influence potency. nih.gov

Another approach is the development of prodrugs. For instance, derivatization of the 20-hydroxyl group can create prodrugs that may have improved stability. nih.gov Similarly, modification of the 10-hydroxyl group in compounds like SN-38 has been used to create water-soluble prodrugs like irinotecan (B1672180). cabidigitallibrary.orgnih.gov The design of such derivatives often involves incorporating linkers that can be cleaved in vivo to release the active drug. nih.gov

Molecular and Cellular Mechanisms of Action of 7 Ethyl 20 R Camptothecin

Molecular Interactions with DNA Topoisomerase I

DNA topoisomerase I is a critical nuclear enzyme that alleviates torsional stress in DNA during essential cellular processes like replication and transcription. nih.govnih.gov It achieves this by inducing a transient single-strand break in the DNA, allowing the broken strand to rotate around the intact one, after which the enzyme re-ligates the break. nih.govpnas.org

Camptothecin (B557342) and its active derivatives exert their cytotoxic effects by trapping topoisomerase I in a covalent complex with DNA, known as the ternary cleavable complex. nih.govgoogle.comacs.org This occurs when the drug intercalates into the enzyme-DNA interface at the site of the single-strand break, physically preventing the re-ligation of the DNA strand. pnas.orgbiomedpharmajournal.orgnih.gov This stabilization of the cleavable complex is a reversible process. nih.gov However, the persistence of these complexes is a key factor in the drug's cytotoxicity. researchgate.net

The stereochemistry at the C-20 position of the E-ring is absolutely critical for the activity of camptothecins. nih.gov The (S)-configuration is essential for potent inhibition of topoisomerase I. nih.gov

Key structural features required for the activity of camptothecin analogs include:

The α-hydroxy lactone in ring E: This feature is indispensable for the interaction with topoisomerase I. asm.org

The (S)-configuration at C-20: The 20(S)-hydroxyl group is crucial for stabilizing the drug within the cleavable complex, likely through the formation of a hydrogen bond with the Asp-533 residue of topoisomerase I. pnas.orgnih.gov

Planarity of the five-membered ring system: This allows the drug to intercalate into the DNA at the cleavage site. pnas.org

In contrast, 7-Ethyl-20(R)-camptothecin, with its (R)-configuration at the C-20 position, is considered inactive. nih.gov Structural models suggest that in the (R)-isomer, the 20(R)-hydroxyl group is unable to form the critical hydrogen bond with Asp-533. pnas.orgnih.gov Furthermore, the 20(R)-ethyl group would likely create a steric hindrance, clashing with amino acid residues Asp-533 and Lys-532 in the enzyme's active site. pnas.orgnih.gov This lack of proper fit and critical interaction prevents the stable formation of the ternary cleavable complex, thus rendering the this compound isomer inactive.

Table 1: Structure-Activity Relationship of Key Camptothecin Features
Structural FeatureConfiguration/StateImportance for ActivityRationale
Chiral Center at C-20 (S)-configurationAbsolutely requiredThe 20(S)-hydroxyl group forms a critical hydrogen bond with Asp-533 of topoisomerase I, stabilizing the ternary complex. pnas.orgnih.gov
(R)-configurationInactiveThe 20(R)-hydroxyl cannot form the necessary hydrogen bond, and the ethyl group causes steric clashes with active site residues. pnas.orgnih.gov
E-Ring Lactone (closed) formActiveThis form is required to bind to the topoisomerase I-DNA complex. nih.govgoogle.com
Carboxylate (open) formInactiveThe open-ring form, which occurs at physiological pH, does not effectively stabilize the cleavable complex. google.com
A and B Rings Quinoline (B57606) moietyEssentialThe planar ring system is necessary for intercalation into the DNA at the cleavage site. nih.govpnas.org
Substitutions at C-7 Ethyl groupEnhances stabilityThe 7-ethyl group contributes to the stability of the interaction between the drug and the topoisomerase I-DNA complex. cabidigitallibrary.orgcapes.gov.br

Cellular Responses to this compound-Induced DNA Damage

Given its inactivity, this compound does not elicit the cellular responses associated with DNA damage. The following describes the cellular responses to damage induced by active camptothecin analogs.

When active camptothecins like SN-38 induce DNA double-strand breaks, a complex network of cellular responses is activated. nih.gov These responses are aimed at repairing the damage, but if the damage is too extensive, they can lead to programmed cell death (apoptosis). acs.org

Key cellular responses include:

Activation of DNA Damage Repair Pathways: The cell activates multiple DNA repair protein complexes to deal with the damage. These can include DNA-dependent protein kinase (DNA-PK), the NBS1-MRE11-RAD50 complex, and BRCA1. nih.gov Pathways such as homologous recombination (HR) and non-homologous end joining (NHEJ) are employed to repair the double-strand breaks. nih.govmdpi.com

Cell Cycle Arrest: In response to DNA damage, the cell cycle can be arrested, typically at the G2/M phase. aacrjournals.orgspandidos-publications.com This provides time for the cell to attempt repairs before proceeding with division.

Induction of Apoptosis: If the DNA damage is irreparable, the cell may initiate apoptosis. acs.orgnih.gov This can be triggered through a caspase-dependent mechanism and is often associated with the phosphorylation of H2AX, a marker of DNA double-strand breaks. acs.org Some studies have shown that treatment with camptothecins can lead to the induction of apoptosis and necrosis. springermedizin.denih.gov

Table 2: Cellular Responses to DNA Damage by Active Camptothecins
Cellular ResponseKey Proteins/Pathways InvolvedOutcome
DNA Repair DNA-PK, NBS1-MRE11-RAD50, BRCA1, Homologous Recombination (HR), Non-Homologous End Joining (NHEJ) nih.govnih.govmdpi.comAttempt to repair DNA single- and double-strand breaks.
Cell Cycle Arrest p34cdc2/cyclin B complex aacrjournals.orgPredominantly G2/M phase arrest to allow time for DNA repair. spandidos-publications.com
Apoptosis Caspases, H2AX phosphorylation acs.orgProgrammed cell death if DNA damage is too severe to be repaired. nih.gov
Other Responses Ubiquitin/26S proteasome-dependent degradation of topoisomerase I aacrjournals.orgA cellular defense mechanism to reduce the number of available targets for the drug.

Activation Dynamics of DNA Damage Response Pathways (e.g., ATM/ATR Kinase Cascades)

The primary mechanism of action of camptothecin and its derivatives, including this compound, involves the inhibition of DNA topoisomerase I (Top1). au.dk This enzyme is crucial for relieving torsional stress in DNA during replication and transcription. au.dkaacrjournals.org By binding to the Top1-DNA covalent complex, camptothecins prevent the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. aacrjournals.org The collision of the DNA replication machinery with these stabilized "cleavage complexes" converts them into irreversible double-strand breaks (DSBs), which are highly cytotoxic. au.dkaacrjournals.org

The generation of DSBs triggers a complex cellular signaling network known as the DNA Damage Response (DDR). This response is primarily orchestrated by two master kinases: Ataxia-Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR). nih.govoncotarget.com While both pathways can be activated by topoisomerase I poisons, their relative contributions can vary depending on the cellular context. nih.govoncotarget.com

Studies have shown that treatment with camptothecin derivatives leads to the activation of both the ATM/Checkpoint kinase 2 (Chk2) and the ATR/Checkpoint kinase 1 (Chk1) pathways. nih.govspandidos-publications.com For instance, in some cancer cell lines, camptothecin has been observed to activate either ATM or ATR. oncotarget.com The activation of these kinases involves their phosphorylation, such as ATM at Ser1981 and ATR at Ser428. oncotarget.combiorxiv.org Once activated, ATM and ATR phosphorylate a multitude of downstream targets to initiate cell cycle arrest, DNA repair, or, if the damage is too extensive, apoptosis. oncotarget.com

Research indicates that the ATR/Chk1 pathway may play a predominant role in the cellular response to topoisomerase I inhibitors in certain cancer cells. nih.gov Down-regulation of ATR or Chk1 has been demonstrated to sensitize cells to camptothecin and its active metabolite, SN-38 (7-ethyl-10-hydroxycamptothecin), whereas the ATM/Chk2 pathway appeared to have a minimal effect on sensitivity in the same context. nih.gov This suggests that the ATR-mediated signaling cascade is critical for cell survival following the DNA damage induced by these agents. nih.gov

The activation of the DDR is a critical determinant of cell fate. If the DNA damage can be efficiently repaired, the cell may survive. However, if the damage is overwhelming, the DDR will signal for the initiation of programmed cell death. au.dk

Induction of Cell Cycle Arrest Mechanisms (e.g., G2/M Phase Blockade)

A major consequence of the activation of the DNA Damage Response by this compound and related compounds is the induction of cell cycle arrest. This is a crucial protective mechanism that provides the cell with time to repair the DNA damage before proceeding with cell division, which would otherwise lead to the propagation of genomic instability. spandidos-publications.com

The most prominent cell cycle checkpoint activated by camptothecins is the G2/M phase blockade. aacrjournals.orgnih.govacs.org This arrest prevents cells with damaged DNA from entering mitosis. The molecular machinery governing this blockade is directly linked to the ATM/ATR kinase cascades.

Upon activation, ATM and ATR phosphorylate and activate their downstream checkpoint kinases, Chk1 and Chk2. nih.gov These kinases, in turn, target and inhibit the activity of the Cdc25C phosphatase. nih.gov Cdc25C is responsible for dephosphorylating and activating the cyclin-dependent kinase 1 (Cdk1, also known as p34cdc2), a key driver of mitotic entry. acs.org Inhibition of Cdc25C leads to the accumulation of the inactive, phosphorylated form of Cdk1, thereby preventing the activation of the Cdk1/cyclin B complex and halting the cell cycle at the G2/M transition. aacrjournals.orgacs.org

Studies have demonstrated that treatment with camptothecin results in a decreased level of Cdc25C and abolishes the activation of the p34cdc2 protein kinase. nih.govacs.org This is accompanied by alterations in both the tyrosine dephosphorylation of p34cdc2 and the accumulation of cyclin B. acs.org Furthermore, the induction of p21, a cyclin-dependent kinase inhibitor, can also contribute to the G2/M arrest. nih.gov

Some research also points to an S-phase arrest induced by camptothecins, which is logical given that the collision of replication forks with the stabilized Top1-DNA complexes is a primary source of the cytotoxic DSBs. aacrjournals.org The abrogation of this S-phase arrest has been shown to enhance the antitumor activity of camptothecin, suggesting that this checkpoint also plays a protective role. aacrjournals.org

Key ProteinRole in G2/M ArrestEffect of Camptothecin Treatment
ATM/ATR Master kinases that initiate the DNA damage response.Activated in response to DNA damage. nih.govoncotarget.com
Chk1/Chk2 Checkpoint kinases that are activated by ATM/ATR.Activated, leading to the phosphorylation of Cdc25C. nih.gov
Cdc25C Phosphatase that activates Cdk1.Inhibited and its levels are decreased. nih.govacs.org
Cdk1 (p34cdc2) Key kinase that drives entry into mitosis.Remains in an inactive, phosphorylated state. acs.org
Cyclin B Regulatory partner of Cdk1.Accumulation is altered. acs.org
p21 Cyclin-dependent kinase inhibitor.Expression can be increased, contributing to the arrest. nih.gov

Initiation of Apoptosis and Necrosis Pathways by this compound

When the DNA damage induced by this compound is beyond the cell's repair capacity, the DNA Damage Response pathways shift from promoting survival to initiating programmed cell death, primarily through apoptosis. au.dkmdpi.com Apoptosis is a tightly regulated process characterized by distinct morphological changes, including cell shrinkage, membrane blebbing, and DNA fragmentation. mdpi.comnih.gov

The collision of replication forks with the ternary drug-enzyme-DNA complex generates irreversible double-strand breaks, which are a potent trigger for apoptosis. aacrjournals.org The apoptotic cascade can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Evidence suggests that camptothecin and its derivatives can induce apoptosis through mechanisms that involve DNA fragmentation and the activation of caspases. spandidos-publications.commdpi.com Caspases are a family of proteases that execute the final stages of apoptosis. For instance, treatment with a novel camptothecin derivative, ZBH-ZM-06, led to the activation of caspase-3 and the cleavage of its substrate, poly(ADP-ribose) polymerase (PARP). spandidos-publications.com The induction of apoptosis is often quantified by methods such as Annexin (B1180172) V/propidium iodide (PI) staining, where an increase in the population of apoptotic cells is observed following treatment. spandidos-publications.comnih.gov

In addition to apoptosis, under certain conditions, camptothecin treatment can also lead to necrosis. nih.gov Necrosis is a form of cell death characterized by cell swelling and lysis. A study investigating the combination of the active metabolite of irinotecan (B1672180), SN-38, with an autophagy inhibitor showed an increase in both apoptotic (FITC+/PI+) and necrotic (FITC−/PI+) cell populations. nih.gov

The decision between cell survival and death is a complex process influenced by the extent of DNA damage, the proficiency of the DNA repair pathways, and the status of pro- and anti-apoptotic proteins within the cell.

Senescence Induction and Autophagy Modulation

Beyond apoptosis and necrosis, this compound and its analogs can induce other cellular responses, including senescence and autophagy. These processes can have complex and sometimes contradictory roles in the context of cancer therapy.

Senescence is a state of irreversible cell cycle arrest, often triggered by cellular stress, including DNA damage. nih.gov It is considered a tumor-suppressive mechanism, preventing the proliferation of damaged cells. Camptothecin-induced DNA damage can lead to a senescence-like phenotype, characterized by a halt in proliferation and specific morphological and biochemical markers. nih.gov The connection between autophagy and senescence is an area of active research, with some studies suggesting that autophagy may be required for the establishment of senescence. nih.govpreprints.org

Autophagy is a cellular recycling process where damaged organelles and proteins are enclosed in double-membraned vesicles called autophagosomes, which then fuse with lysosomes for degradation. nih.govthno.org Autophagy can have a dual role in cancer. On one hand, it can act as a tumor suppressor by removing damaged components and preventing genomic instability. On the other hand, in established tumors, autophagy can promote cell survival under stressful conditions, such as those induced by chemotherapy, thereby contributing to drug resistance. nih.govmdpi.com

Several studies have shown that camptothecin and its derivatives can induce autophagy in cancer cells. nih.govnih.gov This autophagy is often described as "protective" because it can attenuate the cytotoxic effects of the drug. nih.gov For example, a low dose of camptothecin has been found to induce protective autophagy in colorectal and lung cancer cells, which is associated with reduced apoptosis. nih.gov

The mechanism of camptothecin-induced autophagy can be linked to the generation of reactive oxygen species (ROS). nih.gov The inhibition of this autophagic response has been explored as a strategy to enhance the efficacy of camptothecin-based therapies. nih.govnih.gov For instance, co-treatment with autophagy inhibitors like toosendanin (B190432) has been shown to block the protective autophagy induced by SN-38 (the active metabolite of irinotecan) and significantly increase apoptosis in triple-negative breast cancer cells. nih.gov The modulation of autophagy involves complex signaling pathways, and its interplay with apoptosis and senescence is a critical determinant of the ultimate cellular outcome following treatment with this compound.

Cellular ResponseDescriptionRole in Response to Camptothecin
Senescence Irreversible cell cycle arrest.Can be induced by DNA damage, acting as a tumor-suppressive mechanism. nih.gov
Autophagy Cellular recycling process for damaged components.Can be induced as a protective mechanism, promoting cell survival and contributing to chemoresistance. nih.govmdpi.com

Investigation of Off-Target Interactions and Pleiotropic Effects of this compound in Cellular Systems

One area of investigation is the potential for camptothecins to modulate gene expression independently of Top1 inhibition. nih.gov Studies using topotecan (B1662842), another camptothecin derivative, have shown that it can alter the expression of numerous genes even in cells where Top1 has been knocked down or deleted. nih.gov This suggests that some of the biological effects of these compounds may not be solely attributable to the induction of DNA damage.

Furthermore, the interaction of camptothecins with cellular transport systems represents another layer of complexity. For example, some camptothecin derivatives are known substrates for efflux pumps like ABCG2 (Breast Cancer Resistance Protein) and P-gp/MDR1 (P-glycoprotein/Multidrug Resistance Protein 1). nih.gov The expression levels of these transporters can significantly influence the intracellular concentration of the drug and, consequently, its efficacy. Interestingly, some novel camptothecin analogs have been developed that are not substrates for these pumps, potentially overcoming this mechanism of resistance. nih.gov

In addition to its DNA-relaxing activity, Top1 itself has been reported to possess independent kinase activity that is important for the splicing of pre-mRNA. au.dk While the direct impact of this compound on this kinase activity is not fully elucidated, it represents a potential off-target effect that could contribute to its cellular pharmacology.

It is also noteworthy that the cellular response to camptothecins can involve the modulation of various signaling pathways that are not directly linked to the DNA damage response. For example, non-cytotoxic concentrations of camptothecins have been observed to induce the differentiation of human leukemia cells. aacrjournals.org

The investigation of these off-target interactions and pleiotropic effects is crucial for a comprehensive understanding of the molecular pharmacology of this compound and for the rational design of more effective and selective anticancer agents.

Preclinical Pharmacological and Biological Investigations of 7 Ethyl 20 R Camptothecin

In Vitro Cytotoxicity and Antiproliferative Characterization

Dose-Response Characterization in Diverse Cancer Cell Lines and Primary Cell Cultures

No specific data is available in the public domain regarding the dose-response characterization of 7-Ethyl-20(R)-camptothecin in cancer cell lines or primary cell cultures.

Comparative Efficacy of this compound with Other Topoisomerase I Inhibitors in Cellular Models

There are no available studies that compare the in vitro efficacy of this compound with other topoisomerase I inhibitors.

In Vivo Antitumor Efficacy in Preclinical Animal Models

Efficacy Assessment in Xenograft Models of Human Malignancies

No data from xenograft model assessments for this compound are publicly available.

Evaluation in Syngeneic and Genetically Engineered Mouse Models

Information regarding the evaluation of this compound in syngeneic or genetically engineered mouse models is not available.

Analysis of Tumor Growth Inhibition and Regression Dynamics

There are no published analyses of tumor growth inhibition or regression dynamics following treatment with this compound.

Mechanistic Investigation of this compound in Combination Therapies (Preclinical Focus)

The primary mechanism of action for camptothecin (B557342) derivatives is the inhibition of DNA topoisomerase I (Topo I). patsnap.com Topo I relieves torsional strain in DNA during replication and transcription by creating transient single-strand breaks. patsnap.com Camptothecins bind to the Topo I-DNA complex, stabilizing it and preventing the re-ligation of the DNA strand. patsnap.com When a DNA replication fork collides with this stabilized "cleavable complex," the single-strand break is converted into a permanent and lethal double-strand break, ultimately triggering apoptosis. patsnap.com

This mechanism provides a strong rationale for combination therapies. Synergistic or additive effects can be achieved by combining camptothecins with agents that:

Induce other forms of DNA damage: Agents like platinum-based drugs (e.g., cisplatin) or radiation create different types of DNA lesions. The simultaneous presence of multiple types of DNA damage can overwhelm the cell's repair capacity, leading to enhanced cell death.

Inhibit DNA repair pathways: The DNA damage caused by camptothecins activates cellular DNA damage response (DDR) pathways. Inhibiting key proteins in these repair pathways, such as poly (ADP-ribose) polymerase (PARP), can prevent the cell from repairing the camptothecin-induced damage, thus potentiating its cytotoxic effects. nih.gov

Target different phases of the cell cycle: Since camptothecin's cytotoxicity is S-phase dependent, combining it with drugs that are active in other phases (e.g., taxanes, which target the M-phase) can lead to a broader antitumor effect. clinicalgate.com

Preclinical studies have demonstrated that camptothecin derivatives can act as potent radiosensitizers. Radiation therapy primarily induces cell death by causing DNA damage, including single and double-strand breaks. The S-phase of the cell cycle is known to be the most resistant to radiation. cancernetwork.com

The combination of a camptothecin analog with radiation can produce a synergistic effect. cancernetwork.com The camptothecin traps Topo I-DNA complexes, and the subsequent collision with replication forks generates DNA damage that enhances the lethal effects of radiation. cancernetwork.com This radiosensitization is schedule-dependent; the effect is most pronounced when the drug is administered prior to or concurrently with radiation, suggesting that the drug-induced lesions must be present when radiation damage occurs. clinicalgate.comcancernetwork.com

For example, in vitro studies with SN-38 (7-ethyl-10-hydroxycamptothecin) have explored its radiosensitizing effects. One study found that the combination of irradiation and SN-38 had a synergistic inhibitory effect on the growth of a cisplatin-resistant human small cell lung cancer cell line (SBC-3/CDDP), whereas it showed only an additive effect on the parental SBC-3 cells. This suggests that the combination may be particularly effective in overcoming certain types of drug resistance.

Numerous preclinical studies have evaluated the combination of 7-ethyl-camptothecin derivatives with other standard chemotherapeutic agents, often demonstrating enhanced antitumor activity compared to single-agent therapy.

Platinum Agents: The combination of camptothecin analogs with platinum agents like cisplatin (B142131) and oxaliplatin (B1677828) has been extensively studied. nih.govnih.gov In a preclinical model using pediatric tumor xenografts, the combination of a novel camptothecin analogue, Namitecan, with platinum agents resulted in a significant enhancement of antitumor activity compared to either drug alone. nih.gov The mechanistic basis for this synergy lies in the generation of distinct and complementary types of DNA damage.

5-Fluorouracil (5-FU): The combination of irinotecan (B1672180) (the prodrug of SN-38) with 5-FU is a standard of care in colorectal cancer, and its efficacy is supported by robust preclinical data. nih.gov Studies in rats with advanced colorectal cancer xenografts showed that the combination of irinotecan and 5-FU resulted in synergistic antitumor activity. nih.gov

The table below summarizes representative preclinical studies of camptothecin derivatives in combination with other chemotherapies.

Table 1: Preclinical Combination Chemotherapy Studies with Camptothecin Derivatives

Camptothecin DerivativeCombination AgentPreclinical ModelObserved OutcomeReference
NamitecanPlatinum agentsPediatric neuroblastoma xenograft (SK-N-AS)Significant enhancement of antitumor activity nih.gov
Irinotecan (SN-38)5-FluorouracilRats with colorectal cancerSynergistic antitumor activity nih.gov
Irinotecan (SN-38)OxaliplatinHuman colon cancer cell lines (in vitro & in vivo)Synergistic to additive activity nih.gov
CamptothecinCisplatinPrimary culture of non-small cell lung cancerSignificant reduction of metabolic activity nih.gov

The combination of camptothecin derivatives with molecularly targeted agents is a promising strategy to enhance efficacy and overcome resistance.

PARP Inhibitors: As camptothecins induce single-strand breaks that are converted to double-strand breaks, they activate the DNA damage response, including the PARP enzyme. Combining a camptothecin with a PARP inhibitor creates a synthetic lethal interaction. The PARP inhibitor prevents the repair of single-strand breaks, leading to their accumulation and collapse of replication forks, which synergizes with the Topo I-mediated damage. Multiple studies have shown that PARP inhibitors can sensitize cancer cells to camptothecin-induced apoptosis. nih.gov

EGFR Inhibitors: The epidermal growth factor receptor (EGFR) pathway is implicated in cell proliferation and DNA repair. The anti-EGFR antibody Cetuximab has been used as a radiosensitizer, and there is a rationale for combining it with DNA-damaging agents like camptothecins. nih.gov

HSP90 Inhibitors: One novel approach involves conjugating SN-38 to an HSP90 inhibitor. This strategy uses the high affinity of cancer cells for HSP90 inhibitors to selectively deliver and retain the SN-38 payload within the tumor, allowing for a controlled release of the active drug and leading to potent antitumor effects in xenograft models. nih.gov

Anti-angiogenic Agents: In some preclinical models, camptothecins have been combined with agents targeting VEGF, such as bevacizumab, with promising results. researchgate.net

Preclinical Pharmacokinetics and Biodistribution of this compound

The pharmacokinetic (PK) profile of camptothecin derivatives is challenging and characterized by several key features: poor water solubility, pH-dependent instability of the active lactone ring, and extensive protein binding. nih.govmdpi.com Preclinical ADME studies are typically conducted in rodent (mice, rats) and non-rodent (dogs) models to understand these properties. iiarjournals.orgnih.gov

Absorption: Due to poor solubility and stability, oral bioavailability of many camptothecin analogs is low, leading to development primarily for intravenous administration.

Distribution: Camptothecins exhibit a large volume of distribution, indicating extensive movement from the plasma into tissues. mdpi.comiiarjournals.org The active lactone form is lipophilic and can cross cell membranes, but it is in a constant, pH-dependent equilibrium with the inactive, water-soluble carboxylate form. mdpi.com The carboxylate form binds strongly to serum albumin, sequestering the drug in the plasma and reducing the amount of free, active drug available to reach tumor tissues. mdpi.com Biodistribution studies in mice often show initial high concentrations in highly perfused organs like the liver, spleen, and lungs. nih.gov

Metabolism: SN-38 (7-ethyl-10-hydroxycamptothecin) is the active metabolite of the prodrug irinotecan, formed by carboxylesterases. wikipedia.org The primary metabolic pathway for the detoxification and elimination of SN-38 is glucuronidation by the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1) in the liver. wikipedia.org The resulting SN-38 glucuronide (SN-38G) is water-soluble and more readily excreted.

Excretion: The metabolites are primarily excreted through the biliary system into the feces, with a smaller portion eliminated via the kidneys. wikipedia.org

Pharmacokinetic parameters for SN-38 have been characterized in various preclinical models, often using novel formulations like liposomes to improve its solubility and PK profile.

Table 2: Representative Preclinical Pharmacokinetic Parameters of SN-38

ParameterSpeciesFormulationValueReference
Elimination Half-life (t1/2)Mouse (CD2F1)Liposomal SN-386.38 h iiarjournals.org
Volume of Distribution (Vdss)Mouse (CD2F1)Liposomal SN-382.55 L/kg iiarjournals.org
Elimination Half-life (t1/2)Dog (Beagle)Liposomal SN-381.38 - 6.42 h iiarjournals.org
Volume of Distribution (Vdss)Dog (Beagle)Liposomal SN-381.69 - 5.01 L/kg iiarjournals.org
Elimination Half-life (t1/2)RatSN-38 from Irinotecan Nanoparticles2.67 h nih.gov

Biodistribution studies using nanoparticle formulations of irinotecan in mice have shown that SN-38 concentrations can be significantly increased in tissues like the colon and lungs compared to standard formulations. nih.gov This highlights the critical role of drug delivery systems in modulating the ADME profile of camptothecin derivatives to enhance their therapeutic index.

Tissue Uptake and Intratumoral Concentration in Preclinical Studies

The distribution of this compound and its analogs throughout the body and their ability to accumulate in tumor tissue are critical determinants of their therapeutic efficacy. Preclinical studies in animal models have provided insights into the tissue uptake and intratumoral concentrations of these compounds.

Pharmacokinetic investigations in mice have shown that 7-ethylcamptothecin (B193279) exhibits a longer biological half-life in the terminal phase and maintains higher concentrations in the plasma compared to the parent compound, camptothecin. nih.gov Following intravenous administration, 7-ethylcamptothecin has been observed to accumulate in the intestine, which suggests that the primary route of excretion is via the biliary tract. nih.gov This pattern of distribution, with prolonged retention in the intestinal tract, has been suggested as a contributing factor to its superior antitumor activity when compared to camptothecin. nih.gov

Studies on the closely related and structurally similar active metabolite, 7-ethyl-10-hydroxycamptothecin (B187591) (SN-38), provide further detail on tissue distribution. When administered via irinotecan hydrochloride nanoparticles in mice, SN-38 showed significantly higher concentrations over time in the whole blood, colon, and lungs compared to when administered as a solution. nih.gov The spleen and liver also showed elevated concentrations, while levels in the heart and brain remained largely unchanged, and the amount in the kidneys decreased over time. nih.gov This indicates a targeted accumulation in specific tissues, particularly the colon and lungs. nih.gov

The formulation of camptothecin derivatives also plays a crucial role in their biodistribution and tumor accumulation. For instance, a cyclodextrin-based polymer conjugate of camptothecin, IT-101, demonstrated a significantly prolonged plasma half-life and enhanced distribution to tumor tissue in mice bearing human colon carcinoma xenografts. illinois.edu At 24 hours post-injection, the total concentration of the camptothecin conjugate was highest in tumor tissue compared to all other tissues examined. illinois.edu Notably, the concentration of active camptothecin released from the polymer conjugate within the tumor was over 160 times higher than that achieved with the administration of camptothecin alone. illinois.edu This enhanced permeability and retention (EPR) effect, characteristic of macromolecular drugs in tumors, highlights a strategy to significantly boost intratumoral drug concentration. illinois.edu

Table 1: Tissue Distribution of 7-Ethyl-10-hydroxycamptothecin (SN-38) in Mice This table presents a summary of findings on the relative concentration of SN-38, a close analog of this compound, in various tissues following administration of irinotecan hydrochloride nanoparticles.

TissueRelative ConcentrationKey Findings
Whole Blood Significantly HigherNanoparticle formulation prolongs blood circulation time. nih.gov
Colon Significantly HigherEfficient targeting to the colon is observed. nih.gov
Lungs Significantly HigherSignificant accumulation in lung tissue. nih.gov
Spleen HigherElevated concentrations compared to control. nih.gov
Liver HigherIncreased levels found in the liver. nih.gov
Heart No ChangeNo significant change in concentration. nih.gov
Brain No ChangeNo significant change in concentration. nih.gov
Kidneys ReducedAmount of the compound in the kidneys decreased over time. nih.gov

Metabolism of this compound, including Glucuronidation and Lactone Ring Dynamics, in Preclinical Systems

The metabolic fate of this compound is a critical aspect of its pharmacology, influencing both its efficacy and its elimination from the body. The two most significant metabolic considerations are the dynamics of its lactone ring and the process of glucuronidation.

Lactone Ring Dynamics

A defining structural feature of camptothecins is the five-membered E-ring lactone. The integrity of this ring is essential for the compound's ability to inhibit topoisomerase I and exert its cytotoxic effects. nih.govnih.gov However, this lactone ring is susceptible to a reversible, pH-dependent hydrolysis. researchgate.netnih.gov

In aqueous solutions, an equilibrium exists between the closed, active lactone form and the open, inactive carboxylate form. researchgate.netdntb.gov.ua Under acidic conditions (low pH), the equilibrium favors the closed lactone ring. researchgate.net Conversely, at physiological or basic pH (pH > 7), the equilibrium shifts towards the open-ring carboxylate form. researchgate.netnih.gov This conversion to the carboxylate is largely dependent on the concentration of hydroxide (B78521) ions. nih.gov The inactive carboxylate form has a significantly reduced antitumor activity. google.com Furthermore, human serum albumin has a high affinity for the carboxylate form, which can further shift the equilibrium away from the active lactone in the bloodstream, potentially sequestering the inactive form. researchgate.net The mechanism of this hydrolysis involves acyl cleavage, where the bond between the carbonyl carbon and the oxygen in the ring is broken. nih.gov This inherent instability of the lactone ring under physiological conditions presents a significant challenge for the clinical application of camptothecin derivatives.

Glucuronidation

Glucuronidation is a major metabolic pathway for the detoxification and elimination of many drugs, including camptothecin analogs. This process involves the enzymatic addition of a glucuronic acid moiety to the drug molecule, which increases its water solubility and facilitates its excretion. For camptothecin derivatives that possess a hydroxyl group, such as the closely related 7-ethyl-10-hydroxycamptothecin (SN-38), this is a primary route of metabolism. jst.go.jp

Mechanisms of Resistance to 7 Ethyl 20 R Camptothecin in Preclinical Systems

Alterations in Topoisomerase I Expression and Activity

The primary cellular target of 7-Ethyl-20(R)-camptothecin is the nuclear enzyme Top1. Alterations in the expression, structure, or function of this enzyme can significantly reduce the drug's efficacy.

Identification of Gene Mutations and Polymorphisms of TOP1 Influencing Susceptibility

Qualitative changes in the Top1 enzyme, resulting from mutations in the TOP1 gene, are a well-documented mechanism of resistance. These mutations often occur near the drug-binding site or in regions crucial for the stabilization of the Top1-DNA covalent complex, thereby reducing the drug's ability to trap the enzyme on the DNA. nih.gov Preclinical models have identified numerous point mutations that confer resistance to camptothecins. For instance, studies on SN-38 (a structurally similar active metabolite of irinotecan) resistant cell lines identified novel mutations such as p.R621H, p.L617I, and p.E710G. nih.govresearchgate.net These mutations are located in the core or linker domains of the enzyme and are thought to alter the flexibility and conformation of Top1, which in turn reduces its affinity for the drug. nih.govresearchgate.net

Further studies in highly camptothecin-resistant colon cancer cell lines have revealed other missense mutations, including Gly365Ser, Gln421Arg, and Gly717Arg. nih.gov The presence of multiple mutations was correlated with higher levels of resistance and a significant reduction in Top1 catalytic activity. nih.gov The location of these mutations is critical, as they are often near residues like Arg364, Asp533, and Asn722, which are known to interact directly with camptothecin (B557342) derivatives. nih.gov The identification of these mutations underscores the qualitative alteration of Top1 as a key resistance mechanism.

TOP1 Mutation Amino Acid Change Associated Cell Line/Model Domain Reference
F361SPhenylalanine to SerineMammalian cellsCore Subdomain III researchgate.net
G363CGlycine to CysteineMammalian cellsCore Subdomain III researchgate.net
R364HArginine to HistidineMammalian cellsCore Subdomain III researchgate.net
E418KGlutamic acid to LysineMammalian cellsCore Subdomain III researchgate.net
G503SGlycine to SerineMammalian cellsCore Subdomain III researchgate.net
D533GAspartic acid to GlycineMammalian cellsCore Subdomain III researchgate.net
L617ILeucine to IsoleucineHCT116 (colon)Core Subdomain III nih.govresearchgate.net
R621HArginine to HistidineHCT116 (colon)Core Subdomain III nih.govresearchgate.net
A653PAlanine to ProlineMammalian cellsLinker researchgate.net
E710GGlutamic acid to GlycineHCT116 (colon)Linker nih.govresearchgate.net
G717VGlycine to ValineMammalian cellsC-terminal researchgate.net
N722SAsparagine to SerineMammalian cellsC-terminal researchgate.net
G717RGlycine to ArginineDLD-1 (colon)C-terminal nih.gov
Q421RGlutamine to ArginineDLD-1 (colon)Cap region nih.gov

Mechanisms of Downregulation of Topoisomerase I Protein Levels

A reduction in the total amount of Top1 protein available to interact with the drug is another significant resistance mechanism. Preclinical studies have shown that cancer cells can develop resistance by downregulating Top1 levels upon exposure to camptothecins. nih.gov This downregulation is often mediated by the ubiquitin-proteasome pathway. aacrjournals.orgoncotarget.comsemanticscholar.org The formation of the drug-stabilized Top1-DNA cleavable complex acts as a signal for the ubiquitination and subsequent degradation of the Top1 protein by the 26S proteasome. aacrjournals.orgoncotarget.com

The rate and extent of this degradation can vary significantly among different tumor cell lines and often correlates with resistance; cells that are more proficient at degrading Top1 tend to be more resistant to camptothecin treatment. aacrjournals.orgoncotarget.com This process involves the phosphorylation of Top1 on serine 10 by DNA-dependent protein kinase (DNA-PKcs), which is then ubiquitinated by BRCA1. oncotarget.comsemanticscholar.org A higher basal level of phosphorylated Top1 can lead to more rapid degradation and increased resistance. oncotarget.comsemanticscholar.org Furthermore, in some resistant cell lines, exposure to camptothecin derivatives can induce a more persistent reduction in TOP1 mRNA abundance, suggesting a transcriptional or post-transcriptional regulatory mechanism contributing to the lower protein levels. nih.gov

Drug Efflux Mechanisms

Reduced intracellular accumulation of this compound due to active transport out of the cell is a common mechanism of multidrug resistance (MDR). This process is primarily mediated by ATP-binding cassette (ABC) transporters.

Role of ABC Transporters (e.g., ABCG2, P-glycoprotein) in the Efflux of this compound

Overexpression of certain ABC transporters is a major factor in the development of resistance to a wide array of chemotherapeutic agents, including camptothecin analogues. nih.gov The most clinically relevant transporters implicated in camptothecin resistance are ABCG2 (Breast Cancer Resistance Protein, BCRP) and, to a lesser extent, ABCB1 (P-glycoprotein, P-gp). tandfonline.comnih.gov

ABCG2, in particular, has been shown to be a potent efflux pump for camptothecin derivatives like SN-38. springermedizin.denih.gov Overexpression of ABCG2 in cancer cell lines confers high levels of resistance by actively transporting the drug out of the cell, thereby reducing its intracellular concentration and subsequent cytotoxic effect. springermedizin.denih.gov Studies using plasma membrane vesicles from ABCG2-overexpressing cells have directly demonstrated ATP-dependent transport of SN-38. nih.gov Similarly, cell lines selected for resistance to mitoxantrone that overexpress ABCG2 (also known as MXR) show significant cross-resistance to topotecan (B1662842), another camptothecin derivative. researchgate.net P-glycoprotein (ABCB1) can also contribute to the efflux of some camptothecin analogues, although ABCG2 is often the more dominant transporter for this class of drugs. tandfonline.com

Transporter Gene Name Common Substrates Role in Resistance Reference
ABCG2ABCG2SN-38, Topotecan, MitoxantronePrimary efflux pump for many camptothecin analogues, conferring high levels of resistance. springermedizin.denih.govaacrjournals.org
P-glycoprotein (P-gp)ABCB1Vinca alkaloids, Taxanes, Anthracyclines, some CamptothecinsContributes to multidrug resistance; can efflux some camptothecin derivatives. tandfonline.comnih.gov
Multidrug Resistance-Associated Protein 1 (MRP1)ABCC1Etoposide, Doxorubicin, VincristineLess commonly associated with direct camptothecin resistance but contributes to the overall MDR phenotype. tandfonline.com

Exploration of Modulators of Efflux Transporter Activity in Preclinical Settings

To counteract resistance mediated by drug efflux, significant preclinical research has focused on identifying and developing modulators that can inhibit the function of ABC transporters. elsevierpure.comnih.gov These inhibitors can restore the sensitivity of resistant cancer cells to chemotherapeutic agents by increasing intracellular drug accumulation.

A variety of compounds, including natural products and synthetic molecules, have been investigated. For instance, certain phytoestrogens and flavonoids like genistein and naringenin have been shown to potentiate the cytotoxicity of SN-38 in ABCG2-overexpressing cells. aacrjournals.org These flavonoids can act as competitive inhibitors, as genistein itself was found to be a substrate for ABCG2-mediated transport. aacrjournals.org Other natural compounds, such as hydroxygenkwanin, have been shown to selectively reverse ABCG2-mediated multidrug resistance by inhibiting its drug efflux function without altering the protein's expression level. mdpi.com Synthetic modulators are also under development, with some showing the ability to inhibit multiple transporters like ABCB1 and ABCG2 simultaneously. tandfonline.com While several generations of ABC transporter inhibitors have been tested, clinical success has been limited by toxicity and adverse drug-drug interactions. nih.gov

Enhanced DNA Repair Pathways

Since this compound exerts its cytotoxic effect by inducing DNA damage in the form of Top1-linked single-strand breaks (SSBs) that are converted into lethal double-strand breaks (DSBs) during DNA replication, the cell's ability to repair this damage is a critical determinant of survival and resistance. researchgate.netdntb.gov.ua

Cancer cells can develop resistance by upregulating or enhancing the efficiency of DNA repair pathways that handle the lesions created by camptothecins. oup.comnih.gov The repair of Top1-DNA covalent complexes is a complex process. One key pathway is the single-strand break repair (SSBR) pathway, where Poly (ADP-ribose) polymerase 1 (PARP1) plays a crucial role. researchgate.net PARP1 detects the SSBs and recruits other repair proteins to the site of damage. researchgate.net Enhanced PARP1 activity can facilitate the repair of camptothecin-induced lesions, thereby promoting cell survival.

Additionally, pathways involved in repairing DSBs, such as homologous recombination (HR) and non-homologous end joining (NHEJ), are vital for repairing the damage that occurs when a replication fork collides with a Top1-DNA complex. researchgate.net Cells with highly efficient DSB repair mechanisms may be inherently more resistant to Top1 inhibitors. The degradation of Top1 itself, as mentioned previously, can also be considered part of the DNA damage response, as removing the covalently bound protein from the DNA is a necessary first step for subsequent repair. researchgate.net Therefore, an enhanced capacity to recognize and repair both SSBs and DSBs represents a significant mechanism of resistance to this compound in preclinical models.

Upregulation of DNA Repair Enzymes and Checkpoint Proteins in Resistant Cell Lines

Cancer cells can develop resistance to this compound by enhancing their capacity to repair the DNA damage induced by the drug. This is often achieved through the upregulation of various DNA repair enzymes and checkpoint proteins. For instance, in colon cancer cells, treatment with a nanoparticle-encapsulated camptothecin led to the downregulation of 47 genes involved in mismatch repair, base excision repair, and homologous recombination, suggesting that alterations in these pathways are a direct response to the drug. nih.gov

In some preclinical models, resistance to camptothecins has been associated with the increased expression of DNA repair proteins. The hyperactivity of DNA repair system enzymes is a key mechanism for therapeutic resistance to DNA damaging agents. researchgate.net The DNA damage response comprises a complex network of proteins that detect and repair DNA damage, and faults in this response are a known hallmark of cancer. broadinstitute.org

Gene/Protein FamilySpecific MembersRole in DNA RepairImplication in Resistance
Mismatch Repair (MMR) MSH2, MLH1Corrects base-base mismatches and insertion/deletion loops.Defects can lead to altered sensitivity to camptothecins.
Base Excision Repair (BER) APEX1, POLBRepairs single-strand breaks from base damage.Upregulation can enhance repair of camptothecin-induced lesions.
Homologous Recombination (HR) RAD51, BRCA1/2High-fidelity repair of double-strand breaks.Enhanced HR can repair camptothecin-induced double-strand breaks.
Non-Homologous End Joining (NHEJ) Ku70/80, DNA-PKcsError-prone repair of double-strand breaks.Its role is complex; loss of NHEJ can confer resistance in some contexts.
Checkpoint Kinases ATM, ATR, CHK1/2Signal DNA damage and halt the cell cycle.Altered signaling can allow more time for DNA repair.

Contribution of Homologous Recombination and Non-Homologous End Joining to Resistance

The cytotoxicity of camptothecins arises from the collision of replication forks with the drug-stabilized topoisomerase I-DNA cleavage complexes, leading to the formation of DNA double-strand breaks (DSBs). nih.gov The repair of these DSBs is critical for cell survival and is primarily managed by two major pathways: homologous recombination (HR) and non-homologous end joining (NHEJ). johnshopkins.edu

Homologous Recombination (HR) is a high-fidelity repair mechanism that uses a sister chromatid as a template to accurately repair DSBs. mdpi.com Studies have shown that HR is the primary pathway for repairing topoisomerase I-mediated DNA damage. nih.govnih.gov Consequently, cancer cells with enhanced HR capacity may exhibit increased resistance to this compound.

Non-Homologous End Joining (NHEJ) is an error-prone pathway that directly ligates broken DNA ends without the need for a homologous template. nih.gov Surprisingly, studies in DT40 chicken B-cell lines have shown that the loss of NHEJ factors, such as Ku70 or DNA ligase IV, confers resistance to camptothecin. nih.govnih.gov This suggests that in the presence of camptothecin, NHEJ can be a cytotoxic pathway, and its absence alleviates the need for HR in repairing the drug-induced DNA damage. nih.govnih.gov

Apoptosis Evasion Mechanisms

Evasion of apoptosis, or programmed cell death, is a hallmark of cancer and a critical mechanism of resistance to chemotherapeutic agents like this compound. selleckchem.com Cancer cells can acquire the ability to bypass apoptosis through various alterations in the molecular machinery that governs this process.

Alterations in Pro-Apoptotic and Anti-Apoptotic Protein Expression Profiles

The balance between pro-apoptotic and anti-apoptotic proteins, particularly within the B-cell lymphoma 2 (Bcl-2) family, is a key determinant of a cell's susceptibility to apoptosis. nih.gov Resistance to chemotherapy is often associated with an increased expression of anti-apoptotic proteins or a decreased expression of pro-apoptotic proteins.

In human leukemia cell lines, resistance has been linked to an increased expression of the anti-apoptotic proteins Bcl-2 and Bcl-xL, and a decreased expression of the pro-apoptotic protein Bax. nih.gov Specifically, in P-glycoprotein-related resistant leukemia cell lines, an increased expression of both Bcl-2 and Bcl-xL was observed. nih.gov The common feature among all resistant cell lines studied was a decreased ratio of Bax to either Bcl-2 or Bcl-xL. nih.gov

Protein FamilyPro-Apoptotic MembersAnti-Apoptotic Members
Bcl-2 Family Bax, Bak, Bad, Bid, Puma, NoxaBcl-2, Bcl-xL, Mcl-1, Bcl-w, A1

Studies on a colon cancer cell line (HT29) showed that vitamin E, while having a cytotoxic effect, led to an increased transcription of both the pro-apoptotic BAX gene and the anti-apoptotic BCL2 gene, with the increase in BCL2 being significantly higher. usb.ac.ir This suggests that the apoptotic response to a compound can be complex and may not solely rely on the Bax/Bcl-2 ratio.

Activation of Intrinsic and Extrinsic Survival Pathways

Cancer cells can also evade apoptosis by activating pro-survival signaling pathways. The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and resistance to chemotherapy. johnshopkins.edu Activation of this pathway can lead to the inhibition of pro-apoptotic signals and the activation of anti-apoptotic genes. For instance, Akt can activate the transcription factor NF-κB, which in turn upregulates the expression of anti-apoptotic genes such as Bcl-xL and inhibitors of apoptosis proteins (IAPs). The inhibition of the PI3K/Akt pathway has been shown to induce apoptosis and decrease the growth of drug-resistant tumor cells.

The NF-κB pathway is another critical survival pathway that is often constitutively active in cancer cells. nih.gov Both chemotherapy and radiation can induce NF-κB activation, which is generally anti-apoptotic and contributes to therapeutic resistance. nih.gov NF-κB can promote resistance by upregulating anti-apoptotic factors and by activating the expression of multidrug resistance 1 (MDR1), which encodes for the drug efflux pump P-glycoprotein. nih.gov

Characterization of Cross-Resistance Patterns with Other Topoisomerase Inhibitors or Chemotherapeutics in In Vitro Models

Preclinical studies have investigated the cross-resistance profiles of camptothecin-resistant cell lines to other anticancer drugs. The patterns of cross-resistance can provide insights into the underlying resistance mechanisms and guide the selection of effective combination therapies.

In a mitoxantrone-resistant human breast carcinoma cell line (MCF7/MX), high levels of cross-resistance were observed for several camptothecin analogues, including topotecan (180-fold), 9-aminocamptothecin (120-fold), CPT-11 (irinotecan, 56-fold), and SN-38 (101-fold). nih.gov Interestingly, this cell line showed only mild cross-resistance to the parent compound, camptothecin (3.2-fold). nih.gov

A human ovarian cancer cell line selected for resistance to the camptothecin derivative DX-8951f (2780DX8) exhibited significant cross-resistance to topotecan (34-fold), SN-38 (47-fold), and mitoxantrone (59-fold). nih.gov This cross-resistance was associated with the induction of the breast cancer resistance protein (BCRP), an ABC drug transporter. nih.gov

The following table summarizes the cross-resistance patterns observed in a DX-8951f-resistant ovarian cancer cell line:

DrugClassResistance Factor (RF) in 2780DX8 cells
TopotecanTopoisomerase I Inhibitor34
SN-38Topoisomerase I Inhibitor47
MitoxantroneTopoisomerase II Inhibitor59
DoxorubicinTopoisomerase II Inhibitor2.9
CamptothecinTopoisomerase I InhibitorNo cross-resistance
BNP1350Topoisomerase I InhibitorNo cross-resistance
Cisplatin (B142131)DNA Alkylating AgentNo cross-resistance
PaclitaxelMicrotubule StabilizerNo cross-resistance
Data sourced from a study on a DX-8951f-resistant human ovarian cancer cell line. nih.gov

Strategies to Circumvent Resistance to this compound in Preclinical Models

A variety of strategies are being explored in preclinical models to overcome resistance to camptothecins. These approaches often involve combination therapies that target the identified resistance mechanisms.

Combination with other chemotherapeutic agents: The development of resistance to camptothecins can be accompanied by increased sensitivity to other anticancer drugs. nih.gov This provides a rationale for using camptothecins in combination with other agents. Preclinical and early clinical studies have explored combinations of camptothecins with alkylating agents, antimetabolites, and other classes of chemotherapy. nih.gov

Targeting survival pathways: Since the activation of survival pathways like PI3K/Akt and NF-κB contributes to resistance, inhibitors of these pathways are being investigated in combination with camptothecins. For example, the use of pharmacological inhibitors of Src Family Kinase (SFK)/hemopoietic cell kinase (Hck) in a temporally constrained manner after taxane treatment has been shown to sensitize chemo-tolerant cells. nih.gov

Modulating DNA repair: Given the role of DNA repair in resistance, inhibitors of key repair proteins are a promising strategy. For example, inhibitors of PARP (Poly(ADP-ribose) polymerase), which is involved in single-strand break repair, have shown efficacy in cancers with deficiencies in HR. mdpi.com

Nanoparticle-based drug delivery: Encapsulating camptothecins in nanoparticles can alter their pharmacokinetic properties and potentially bypass some resistance mechanisms, such as drug efflux pumps. nih.gov

Immunotherapy combinations: Combining immunotherapy with other treatment modalities is a promising strategy to enhance antitumor responses and overcome resistance. nih.gov

Development of Combination Therapies with Resistance Modulators

A primary mechanism of resistance to camptothecins is the increased efflux of the drug from cancer cells, mediated by ATP-binding cassette (ABC) transporters such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2). Consequently, a major preclinical strategy involves co-administering this compound or its metabolites with modulators that inhibit these transporters.

Preclinical studies have demonstrated that inhibiting ABC transporters can restore cellular sensitivity to camptothecin derivatives. For instance, the tyrosine kinase inhibitor gefitinib has been shown to be a potent inhibitor of ABCG2. In preclinical models using cells engineered to overexpress ABCG2, gefitinib effectively reversed resistance to SN-38, the active metabolite of irinotecan (B1672180), by directly inhibiting the transporter's function. nih.govaacrjournals.org This suggests that gefitinib is not merely a substrate but an active inhibitor of ABCG2-mediated efflux. nih.gov

Similarly, P-gp inhibitors have shown efficacy in overcoming resistance. In vivo studies in rats demonstrated that co-administration of the P-gp inhibitor verapamil significantly increased the oral bioavailability of irinotecan and SN-38, indicating that P-gp limits their absorption and contributes to resistance. srce.hr Another preclinical study in ovarian cancer cell lines found that SN-38 could induce the expression of P-gp. While combining SN-38 with the taxane docetaxel had antagonistic effects, the simultaneous addition of a specific P-gp inhibitor, PGP-4008, sensitized the cells to the treatment by preventing docetaxel efflux and enhancing apoptosis. nih.gov These findings highlight that modulating ABC transporter activity is a viable approach to overcoming resistance in preclinical settings.

Resistance ModulatorTargetCamptothecin DerivativePreclinical ModelKey Finding
GefitinibABCG2/BCRPSN-38ABCG2-overexpressing Saos2 cellsPotently reversed resistance to SN-38 by inhibiting ABCG2 transport function. nih.gov
VerapamilP-glycoprotein (P-gp)Irinotecan & SN-38Female Wistar ratsIncreased oral bioavailability of irinotecan and SN-38, suggesting circumvention of P-gp-mediated efflux in the gut. srce.hr
PGP-4008P-glycoprotein (P-gp)SN-38Ovarian carcinoma cell linesEnhanced growth inhibition and apoptosis when used with a combination of docetaxel and SN-38 by inhibiting P-gp. nih.gov

Design and Evaluation of Novel Analogues Overcoming Specific Resistance Mechanisms

The rational design of new camptothecin analogues aims to create molecules that can evade known resistance mechanisms, such as efflux by ABC transporters or reduced sensitivity due to alterations in the target enzyme, topoisomerase I (Top1).

Overcoming Efflux Transporter-Mediated Resistance: A key goal is to develop derivatives that are poor substrates for P-gp and ABCG2. Karenitecin (BNP1350), a lipophilic 7-[(2-trimethylsilyl)ethyl] derivative, was specifically designed for improved stability and ability to overcome resistance. nih.gov Preclinical studies in human ovarian cancer cell lines found Karenitecin to be more potent than both SN-38 and topotecan. nih.gov Crucially, in a cell line (2780K32) that acquired high-level resistance to camptothecins through overexpression of ABCG2, Karenitecin was identified as a poor substrate for the transporter, unlike topotecan. nih.gov This characteristic allows it to bypass this common efflux-based resistance mechanism.

Namitecan (ST1968), a hydrophilic 7-oxyiminomethyl derivative, also demonstrates an ability to overcome resistance. It proved effective against a topotecan-resistant squamous cell carcinoma model (A431/TPT) that expressed P-gp. nih.gov Despite the presence of the efflux pump, Namitecan showed comparable intracellular accumulation and retention in both resistant and sensitive cells, a stark contrast to topotecan, whose uptake was dramatically reduced. nih.gov This suggests its unique chemical properties allow it to evade P-gp-mediated efflux.

Namitecan has also shown efficacy in models where Top1 is downregulated. The A431/TPT resistant tumor model was characterized by both slower growth and reduced levels of Top1. nih.gov Namitecan's ability to retain outstanding in vivo efficacy against this resistant tumor was attributed to its peculiar pharmacokinetic behavior, which appears to compensate for the lower target availability. nih.gov

Novel AnalogueStructural ModificationResistance Mechanism TargetedPreclinical ModelKey Finding
Karenitecin (BNP1350)7-[(2-trimethylsilyl)ethyl] substitutionABCG2/BCRP EffluxBCRP-overexpressing ovarian cancer cells (2780K32)Identified as a poor substrate for BCRP, allowing it to evade this efflux pump. nih.gov
Namitecan (ST1968)7-oxyiminomethyl substitution (hydrophilic)P-gp Efflux & Top1 DownregulationTopotecan-resistant squamous carcinoma xenograft (A431/TPT)Overcame resistance by maintaining high intracellular concentration despite P-gp expression and efficacy despite lower Top1 levels. nih.gov
HomocamptothecinSeven-membered lactone E-ringGeneral Potency / Complex StabilityCPT-resistant cell lines with Top1 mutationsExhibited greater antiproliferative activity than camptothecin in both parental and resistant cell lines, suggesting potential to overcome some resistance.

Advanced Delivery Systems and Prodrug Strategies for 7 Ethyl 20 R Camptothecin Preclinical and Conceptual Focus

Nanocarrier-Based Delivery Systems for 7-Ethyl-20(R)-camptothecin

The therapeutic application of this compound and its potent analogues, such as 7-ethyl-10-hydroxycamptothecin (B187591) (SN-38), is often hampered by poor water solubility and instability of the active lactone ring under physiological conditions. researchgate.netnih.gov To overcome these limitations, various nanocarrier-based delivery systems have been explored in preclinical settings. These systems aim to improve drug solubility, enhance bioavailability, prolong circulation time, and enable targeted delivery to tumor tissues. nih.govmdpi.com By encapsulating the drug, nanocarriers can protect it from premature degradation and hydrolysis, thereby increasing its therapeutic efficacy. mdpi.com

Polymeric Nanoparticles for Enhanced Encapsulation and Release

Polymeric nanoparticles (NPs) are promising vehicles for the delivery of hydrophobic anticancer drugs like camptothecin (B557342) derivatives. nih.govresearchgate.net These carriers can be formulated from a variety of biodegradable and biocompatible polymers, which encapsulate the drug within their matrix, providing a sustained release profile and protecting the drug from degradation. nih.gov

In preclinical research, nanoparticles formulated from polymers such as poly(lactide-co-glycolide) (PLGA), poly-ε-caprolactone (PCL), and amphiphilic cyclodextrins have been developed to maintain the active lactone form of camptothecin. researchgate.net Studies have shown that nanoparticles prepared using a nanoprecipitation technique typically have mean particle sizes between 130-280 nm with a negative surface charge. researchgate.net Cyclodextrin-based nanoparticles, in particular, have demonstrated significantly higher encapsulation efficiency compared to their PLGA and PCL counterparts, along with a controlled release profile that can extend up to 12 days. researchgate.net One study involving a PLGA-PEG-folate (PLGA-PEG-FOL) nanoparticle system for delivering SN-38 showed significant anticancer activity in colon tumor-bearing mouse models. mdpi.com The use of polymeric nanomedicine has shown potential in providing sustained drug release, which can modify tumor retention of the drug. nih.govresearchgate.net

Characteristics of Polymeric Nanoparticles for Camptothecin Delivery researchgate.net
Polymer TypeParticle Size (nm)Key Findings
Amphiphilic Cyclodextrins130-280Significantly higher encapsulation efficiency; controlled release for up to 12 days.
Poly(lactide-co-glycolide) (PLGA)130-280Lower encapsulation efficiency compared to cyclodextrins.
Poly-ε-caprolactone (PCL)130-280Lower encapsulation efficiency compared to cyclodextrins.

Liposomal Formulations for Improved Pharmacokinetics in Preclinical Studies

Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs, making them versatile carriers. nih.govmdpi.com For poorly soluble compounds like camptothecin, liposomal formulations can overcome challenges related to solubility and in vivo stability. nih.gov Preclinical studies have demonstrated that encapsulating camptothecin in liposomes leads to longer circulation times compared to the free drug. nih.govuit.no

In a biodistribution study using a mouse tumor model, it was observed that liposomes circulated longer than the free form of camptothecin, although some premature release of the drug from the liposomes was noted. nih.govuit.no The clearance from the blood followed the order of CPT solution > CPT liposomes > radiolabeled liposomes, with the liver being a primary site of liposome accumulation. nih.gov A separate pharmacokinetic study in mice with liposomes containing an artificial lipid and human serum albumin reported prolonged circulation and a nearly 10-fold increase in tumor accumulation compared to free camptothecin. uit.no The physicochemical properties of the liposomes, including lipid composition and surface modifications like PEGylation, are critical factors that influence their pharmacokinetic profile. nih.govmdpi.com

Preclinical Pharmacokinetic Findings of Liposomal Camptothecin nih.govuit.no
FormulationKey Pharmacokinetic ObservationTumor Accumulation
Standard Liposomal CPTCirculated longer than free drug, but premature release occurred.Accumulation primarily in the liver.
CPT Liposomes with Artificial Lipid/HSAProlonged circulation half-life.Nearly 10-fold increase compared to free CPT.

Micellar Systems for Enhanced Solubility and Targeted Delivery

Polymeric micelles, which are self-assembling nanostructures formed from amphiphilic block copolymers, offer an effective strategy for solubilizing hydrophobic drugs like this compound. mdpi.comnih.gov These systems have a characteristic core-shell structure, where the hydrophobic core serves as a reservoir for the drug, and the hydrophilic shell (often made of polyethylene glycol, or PEG) provides stability in aqueous environments and helps avoid rapid uptake by the immune system. mdpi.comnih.gov

The small size of polymeric micelles, typically ranging from 10 to 100 nm, allows them to accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect. mdpi.comnih.gov A notable example is the polymeric micellar formulation NK012, which contains SN-38 covalently conjugated to a block copolymer of PEG and polyglutamate. nih.gov This formulation was designed to overcome the water-insolubility of SN-38. nih.gov Preclinical studies have shown that such micellar systems can significantly alter the biodistribution of the encapsulated drug, leading to higher accumulation in tumors. researchgate.net Furthermore, the use of stimuli-responsive polymers in micelle preparation allows for triggered drug release in the specific tumor microenvironment, for example, in response to lower pH. researchgate.netnih.gov

Application of Dendrimers and Other Nanomaterials in Preclinical Drug Delivery

Dendrimers are highly branched, monodisperse macromolecules with a well-defined structure, making them attractive candidates for drug delivery. nih.govimrpress.comnih.gov Their internal cavities can encapsulate hydrophobic drug molecules, while their surface functional groups can be modified to control properties like solubility and targeting. nih.govresearchgate.net

Poly(amidoamine) (PAMAM) dendrimers have been investigated as carriers for camptothecin and its derivatives. nih.govresearchgate.net In one study, a PAMAM dendrimer/camptothecin complex was synthesized and shown to release the drug in a slow, controlled manner under both physiological and acidic conditions, with over 80% of the drug released after 168 hours. nih.govresearchgate.net Another study focused on complexes of SN-38 with amine-terminated PAMAM dendrimers. These complexes were found to be stable at a neutral pH of 7.4, with drug release triggered at a more acidic pH of 5.0, a condition often found in tumor microenvironments. nih.gov These findings suggest that dendrimers can serve as effective nanocarriers to improve the delivery and release kinetics of camptothecin-based drugs in preclinical models. nih.govimrpress.com

Targeted Delivery Strategies for this compound

Targeted delivery aims to increase the concentration of a therapeutic agent at the site of disease while minimizing exposure to healthy tissues. For this compound and its analogues, this is achieved by conjugating the drug or its nanocarrier to a ligand that specifically binds to receptors overexpressed on the surface of cancer cells. nih.gov

Development of pH-Sensitive and Redox-Responsive Delivery Systems

The tumor microenvironment presents unique physiological characteristics that can be harnessed for targeted drug delivery. Two key features are its acidic nature and altered redox state compared to normal tissues. The extracellular pH in solid tumors is typically lower (pH 6.5–7.2) than in blood and healthy tissues (pH 7.4), with an even more acidic environment found within intracellular compartments like endosomes (pH 5.0–6.0) and lysosomes (pH 4.0–5.0) mdpi.com. Concurrently, the intracellular environment of tumor cells exhibits a significantly higher concentration of reducing agents, most notably glutathione (GSH), which can be 100 to 1000 times more concentrated than in the extracellular milieu mdpi.com.

These dual stimuli have been exploited in the preclinical development of "smart" delivery systems for camptothecin analogues, designed to remain stable in systemic circulation and release their cytotoxic payload specifically within the tumor. These systems often employ nanoparticles or micelles constructed from polymers containing stimulus-sensitive chemical linkages.

pH-Sensitive Systems : These carriers incorporate acid-labile bonds, such as hydrazones or orthoesters, which are stable at physiological pH but hydrolyze and break apart in acidic conditions nih.govnih.gov. This triggers the disassembly of the nanocarrier and the release of the encapsulated this compound within the tumor interstitium or after cellular uptake into acidic endosomes nih.govnih.gov. For instance, studies have demonstrated that drug carriers utilizing such bonds show a significantly faster release of their payload at pH 5.0 compared to pH 7.4 nih.gov.

Redox-Responsive Systems : To target the high intracellular GSH levels, delivery systems are often designed with disulfide bonds (-S-S-). These bonds are stable in the low-GSH environment of the bloodstream but are rapidly cleaved by the excess GSH inside cancer cells nih.gov. This cleavage leads to the release of the conjugated drug directly at its site of action. Preclinical models of redox-responsive nanoparticles have demonstrated the ability to enhance the stability and anti-cancer efficacy of the delivered drug dovepress.com.

Dual-responsive systems, which incorporate both pH- and redox-sensitive elements, offer a multi-layered targeting strategy. For example, hyaluronic acid-based prodrug micelles have been designed to respond to both the acidic pH of endosomes and the high intracellular GSH concentration, ensuring precise and efficient drug release inside tumor cells mdpi.comresearchgate.net.

StimulusTypical Tumor Environment ValueLinker/Moiety Used in Delivery SystemMechanism of Drug Release
Low pH Extracellular: 6.5-7.2; Endosomal: 5.0-6.0Hydrazones, Orthoesters, Benzoic imine bondsAcid-catalyzed hydrolysis of the linker, leading to carrier disassembly. nih.govnih.govrsc.org
High Redox Potential Intracellular Glutathione (GSH): 2-10 mMDisulfide bonds (-S-S-)Reduction and cleavage of the disulfide bond by intracellular GSH. nih.gov

Exploitation of Passive Targeting via Enhanced Permeability and Retention (EPR) Effect

The Enhanced Permeability and Retention (EPR) effect is a fundamental principle guiding the design of nanomedicines for passive tumor targeting nih.govthno.org. This phenomenon arises from two key pathophysiological features of solid tumors:

Leaky Vasculature : Tumor blood vessels, formed through rapid and disorganized angiogenesis, have poorly aligned endothelial cells with large gaps (fenestrations) between them, ranging from 100 nm to several micrometers in diameter nih.govmdpi.com. This contrasts sharply with the tight junctions found in the vasculature of healthy tissues nih.gov. This leakiness allows macromolecules and nanoparticles (typically larger than 40 kDa) to extravasate from the bloodstream into the tumor interstitium mdpi.com.

Impaired Lymphatic Drainage : Solid tumors generally lack an effective lymphatic drainage system nih.govnih.gov. Consequently, once nanocarriers carrying this compound accumulate in the tumor tissue, their clearance is significantly hindered.

This combination of high permeability and poor clearance leads to the prolonged retention and accumulation of the drug delivery system within the tumor, enhancing the local concentration of the therapeutic agent while minimizing exposure to healthy tissues semanticscholar.org. The effectiveness of the EPR effect is dependent on the physicochemical properties of the nanocarrier, including its size, shape, and surface charge, which influence its circulation time and ability to penetrate the tumor vasculature mdpi.comsemanticscholar.org. While the EPR effect is a cornerstone of cancer nanomedicine, its heterogeneity among different tumor types and patients is a significant consideration in clinical translation nih.govthno.org.

Prodrug Design for this compound

A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active therapeutic agent. This strategy is particularly relevant for camptothecin analogues to overcome limitations such as poor solubility and instability of the active lactone ring nih.gov. Prodrug design for this compound focuses on creating derivatives that are activated by specific conditions prevalent in the tumor microenvironment.

Enzyme-Activatable Prodrugs for Site-Specific Release

This approach involves linking this compound to a promoiety via a bond that can be selectively cleaved by enzymes overexpressed in tumor tissue or in a hypoxic environment rsc.org. The goal is to achieve tumor-specific activation, thereby increasing the therapeutic index rsc.orgaacrjournals.orgnih.gov.

A prominent example involves the activation of camptothecin analogues by carboxylesterases (CEs) aacrjournals.orgnih.gov. Irinotecan (B1672180) (CPT-11), a prodrug of the potent metabolite SN-38 (7-ethyl-10-hydroxycamptothecin), is a well-known substrate for CEs nih.govnih.gov. Different CEs, such as human liver CE (hCE1) and human intestinal CE (hiCE), can activate these prodrugs, and designing analogues with specificity for certain enzymes is an active area of research aacrjournals.orgnih.gov. Another strategy involves designing prodrugs activated by enzymes prevalent in the hypoxic (low oxygen) core of solid tumors, such as DT-diaphorase researchgate.net. These bioreductive prodrugs remain stable under normal oxygen conditions but release the active camptothecin derivative selectively in the hypoxic tumor regions researchgate.net.

Activating EnzymeProdrug Linkage/PromoietyRationale for Tumor Selectivity
Carboxylesterases (CEs) Carbamate, EsterOverexpression of specific CEs in certain tumor types. aacrjournals.orgnih.gov
DT-Diaphorase Indolequinone, NitroaromaticActivation under hypoxic conditions common in solid tumors. researchgate.net

pH-Sensitive Prodrugs for Tumor Microenvironment Activation

Leveraging the acidic tumor microenvironment, pH-sensitive prodrugs are designed with acid-labile linkers connecting the drug to a carrier molecule nih.gov. These linkers are engineered to be stable at the neutral pH of blood (pH 7.4) but undergo rapid cleavage at the lower pH found in tumors and within cancer cells nih.govnih.gov.

This strategy ensures that the active this compound is preferentially released at the target site, minimizing systemic exposure. The release can be triggered either in the slightly acidic extracellular space of the tumor or, more commonly, after the prodrug is internalized by cancer cells into the highly acidic endosomes and lysosomes nih.gov. This approach has been shown in preclinical studies to enhance the intracellular delivery and antitumor efficacy of the payload mdpi.comnih.gov.

Macromolecular Prodrugs and Polymer-Drug Conjugates of this compound

Conjugating this compound to a macromolecule, typically a polymer, creates a polymer-drug conjugate (PDC) that functions as a prodrug. This approach modifies the physicochemical properties of the parent drug to improve its therapeutic profile acs.org. Polymers such as poly(ethylene glycol) (PEG), N-(2-hydroxypropyl)methacrylamide (HPMA), and hyaluronic acid are commonly used due to their biocompatibility and ability to prolong circulation time acs.orgmdpi.com.

The drug is attached to the polymer backbone via a cleavable linker (e.g., enzyme-sensitive or pH-sensitive) that allows for its release at the tumor site mdpi.com. These macromolecular constructs are large enough to benefit from the EPR effect for passive tumor accumulation mdpi.com. Preclinical research has explored various polymer architectures, including low-molecular-weight polymers that may offer better cell internalization compared to high-molecular-weight versions nih.gov. For example, a water-soluble macromolecular conjugate of camptothecin based on a biodegradable polyacetal carrier demonstrated improved pharmacokinetics in rodent models nih.gov.

Polymer CarrierKey FeaturesExample of Application
Polyacetal Biodegradable, water-soluble.Conjugate with camptothecin showed a prolonged half-life. nih.gov
Zwitterionic Polymers (e.g., Carboxy Betaine Methacrylate) Biocompatible, incorporated via RAFT copolymerization.Developed as a fully polymerizable camptothecin prodrug system. rsc.org
Polyvinyl Alcohol (PVA) (low MW) Allows for controlled delivery of drug combinations.Used to co-conjugate CPT and Doxorubicin for synergistic effects. nih.gov
Hyaluronic Acid (HA) Biocompatible, can target CD44 receptors overexpressed on some tumors.Used in dual-sensitive prodrug micelles for active targeting. mdpi.comresearchgate.net

Rationale for Improved Pharmacokinetics and Tumor Selectivity of Prodrugs in Preclinical Models

The primary goal of designing advanced delivery systems and prodrugs for this compound is to improve its pharmacokinetic profile and enhance its tumor selectivity, thereby widening its therapeutic window.

Improved Pharmacokinetics:

Increased Solubility and Stability : Many prodrug and conjugate formulations, particularly those using hydrophilic polymers, significantly increase the aqueous solubility of the hydrophobic parent drug. They also protect the drug's chemically sensitive lactone ring from premature hydrolysis and inactivation in the bloodstream nih.gov.

Prolonged Circulation Half-Life : By increasing the hydrodynamic size of the drug, macromolecular conjugation prevents rapid clearance by the kidneys nih.gov. This extended circulation time increases the probability of the drug accumulating in tumor tissue via the EPR effect. For example, a camptothecin-polyacetal conjugate showed a half-life of 14.2 hours in a rodent model, significantly longer than the free drug nih.gov.

Enhanced Tumor Selectivity:

Passive Targeting : As macromolecular constructs, these prodrugs and delivery systems accumulate preferentially in tumor tissue through the EPR effect, leading to a higher local drug concentration compared to healthy organs thno.orgsemanticscholar.org.

Active/Responsive Release : Tumor selectivity is greatly enhanced by designing prodrugs that are activated only by the unique conditions of the tumor microenvironment. The release of the cytotoxic payload is triggered by specific stimuli such as overexpressed enzymes, low pH, or a high reducing potential mdpi.comnih.govaacrjournals.orgresearchgate.net. This site-specific activation mechanism minimizes damage to healthy cells, as the drug remains in its inactive prodrug form while in systemic circulation. This leads to a reduction in off-target toxicity and an increase in the maximum tolerated dose in preclinical models rsc.org.

Analytical Methodologies for the Quantification and Characterization of 7 Ethyl 20 R Camptothecin

Chromatographic Techniques for Separation and Quantification

Chromatography is an indispensable tool for the analysis of 7-Ethyl-20(R)-camptothecin, allowing for its separation from impurities, metabolites, and other components in a mixture. Techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are routinely utilized for their precision and sensitivity.

High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of this compound and its analogs. When coupled with Ultraviolet (UV) or fluorescence detectors, HPLC provides a robust, reliable, and sensitive method for determining the concentration of the compound in various matrices.

The separation is typically achieved using a reversed-phase column, such as a C18 column. nih.gov The mobile phase often consists of a mixture of an aqueous buffer (like ammonium (B1175870) acetate) and an organic solvent (such as acetonitrile (B52724) or methanol). bibliomed.orgresearchgate.net The choice of detector depends on the required sensitivity. UV detection is widely used, with monitoring wavelengths often set around 254 nm, 265 nm, or 370 nm, corresponding to the absorbance maxima of the camptothecin (B557342) chromophore. researchgate.net

For enhanced sensitivity and selectivity, fluorescence detection is the preferred method, as camptothecins are naturally fluorescent compounds. icm.edu.plnih.gov The excitation wavelength is typically set in the range of 370-380 nm, with emission measured between 418 nm and 550 nm. nih.gov This method allows for the detection of very low concentrations of the analyte, making it suitable for pharmacokinetic studies. For instance, a sensitive HPLC-fluorescence method has been developed for irinotecan (B1672180) and its metabolites, demonstrating the power of this technique for related compounds.

Table 1: HPLC Methods for Camptothecin Analogs

AnalyteColumnMobile PhaseDetectionRetention Time (min)Reference
Camptothecin (CPT)Inertsil-C18 (250mm x 4.6mm, 5μm)15mM Ammonium acetate: Acetonitrile (60:40)UV at 254 nmN/A bibliomed.orgresearchgate.net
CPT Derivative (CZ48)C18 Synergi Polar-RP (150mm x 4.60mm, 4μm)N/AFluorescence (Ex: 380 nm, Em: 418 nm)N/A nih.gov
Topotecan (B1662842)N/AN/AFluorescence2 nih.gov
IrinotecanN/AN/AFluorescence7 nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity and Specificity

For applications requiring the highest levels of sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique couples the powerful separation capabilities of HPLC with the precise detection and structural elucidation provided by mass spectrometry. It is particularly valuable for analyzing complex biological samples where trace amounts of the compound need to be quantified.

In an LC-MS/MS analysis, the analyte is first separated chromatographically, typically on a C18 or similar reversed-phase column. nih.govnih.gov The eluent is then introduced into the mass spectrometer, where the molecules are ionized, often using electrospray ionization (ESI). The instrument is operated in multiple reaction monitoring (MRM) mode, which provides exceptional specificity. In MRM, a specific precursor ion (corresponding to the molecular weight of the analyte) is selected and fragmented, and a specific product ion is then monitored. This precursor-to-product ion transition is a unique signature for the target molecule.

For 7-ethyl-10-hydroxycamptothecin (B187591) (SN-38), a closely related analog, a validated LC-MS/MS method used the precursor-to-product ion transition of m/z 393.1→349.1 for detection. nih.gov The method demonstrated high sensitivity with a lower limit of quantification (LOQ) of 0.1015 ng/ml. nih.gov Such methods are characterized by their high precision, accuracy, and minimal matrix effects, making them the gold standard for bioanalytical applications. nih.gov

Table 2: LC-MS/MS Parameters for Camptothecin Analogs

AnalyteColumnIonization ModePrecursor Ion (m/z)Product Ion (m/z)Reference
7-ethyl-10-hydroxycamptothecin (SN-38)Agilent Eclipse Plus C18 (100mm x 2.1mm, 1.8μm)Positive ESI393.1349.1 nih.gov
CPT Derivative (CPT8)Hypersil GOLD C18Positive ESI484.3361.2 nih.gov
Camptothecin (Internal Standard)Hypersil GOLD C18Positive ESI349.0305.2 nih.gov

Chiral Chromatography for Stereoisomeric Purity and Isomer Separation

The biological activity of camptothecin and its derivatives is highly dependent on the stereochemistry at the C-20 position. The 20(S)-configuration is the active form, while the 20(R)-isomer is significantly less active. Therefore, it is crucial to have analytical methods capable of separating and quantifying these stereoisomers to ensure the enantiomeric purity of this compound.

Chiral chromatography is the primary technique used for this purpose. Separation can be achieved through two main approaches. The direct method involves the use of a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other, leading to different retention times.

The indirect method involves derivatizing the enantiomers with a chiral derivatizing reagent to form diastereomers. nih.gov These diastereomers have different physicochemical properties and can be separated on a standard achiral column, such as a reversed-phase C18 column. nih.gov For example, a method was developed for 9-amino-20(S)-camptothecin where the enantiomers were derivatized with 1-(1-naphthyl)ethyl isocyanate. The resulting diastereomers were then successfully separated and quantified using reversed-phase LC. nih.gov This approach, while requiring an additional reaction step, can be highly effective for determining enantiomeric purity.

Spectroscopic and Spectrometric Methods for Structural and Quantitative Analysis

Spectroscopic techniques are vital for confirming the structure of this compound and for its direct quantification. Methods like UV-Vis and fluorescence spectroscopy are particularly useful due to the inherent properties of the camptothecin molecule.

UV-Vis Spectroscopy for Concentration Determination and Stability Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and accessible method for determining the concentration of this compound in solution. The molecule contains a conjugated quinoline (B57606) ring system that absorbs light strongly in the UV and near-visible regions.

The UV-Vis spectrum of camptothecin shows several characteristic absorption bands. In its active lactone form, prominent absorption maxima are typically observed around 370 nm, with other significant peaks in the 250-360 nm range. researchgate.net Studies on camptothecin have reported absorption maxima at various wavelengths, including 225 nm, 254 nm, 354 nm, and 369 nm, depending on the solvent and pH. researchgate.netresearchgate.netd-nb.inforesearchgate.net

By measuring the absorbance at a specific wavelength (λmax) and using a standard calibration curve, the concentration of the compound can be accurately determined according to the Beer-Lambert law. This technique is also valuable for monitoring the stability of the compound, as changes in the spectrum can indicate degradation or the hydrolysis of the active lactone ring to the inactive carboxylate form. researchgate.net

Table 3: Reported UV-Vis Absorption Maxima (λmax) for Camptothecin

Reported λmax (nm)Reference
225 d-nb.info
254 researchgate.net
334, 354, 369 researchgate.net
256, 290, 354 researchgate.net

Fluorescence Spectroscopy for Detection and Investigation of Molecular Interactions

The inherent fluorescence of the camptothecin structure provides a highly sensitive tool for its detection and for studying its interactions with biological molecules. icm.edu.pl Fluorescence spectroscopy is generally more sensitive than UV-Vis absorption spectroscopy and can provide valuable information about the molecule's environment.

The lactone and carboxylate forms of camptothecins exhibit different fluorescence spectra, a property that can be exploited to study the hydrolysis process. researchgate.net The active lactone form is typically more fluorescent than the inactive carboxylate form. researchgate.net The fluorescence emission is generally observed in the blue-green region of the spectrum, with excitation wavelengths around 370-380 nm. nih.govicm.edu.pl

Beyond simple detection, fluorescence techniques such as fluorescence anisotropy can be used to investigate the binding of camptothecin analogs to macromolecules like human serum albumin (HSA) and cell membranes. icm.edu.plresearchgate.net These studies are important for understanding the pharmacokinetics of the compound, as binding to proteins and membranes can affect its stability and distribution in the body. icm.edu.pl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR are employed to confirm the molecular structure, identify the correct stereoisomer, and quantify impurities.

For structural confirmation, the ¹H NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to its pentacyclic core and ethyl substituent. The aromatic region (typically δ 7.0-8.5 ppm) would show distinct multiplets for the protons on the quinoline and pyridone ring systems. Key signals would include a singlet for the proton at C-5 and characteristic doublets and triplets for the protons on the A and B rings. The ethyl group at the C-7 position would produce a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂). The methylene protons at C-17 on the E-ring are diastereotopic and would appear as a pair of doublets.

¹³C NMR spectroscopy complements the proton data by providing signals for each unique carbon atom in the molecule. This allows for the definitive confirmation of the carbon skeleton, including the quaternary carbons of the lactone and ketone carbonyls (typically δ 150-175 ppm) and the chiral center at C-20. The purity of a sample can be assessed by comparing the integrals of the signals corresponding to this compound with those of any extraneous signals arising from impurities or residual solvents. Quantitative NMR (qNMR) can be employed for highly accurate purity determination by integrating the analyte signals against a certified internal standard of known concentration.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆) Note: These are predicted values based on the known spectrum of camptothecin and typical substituent effects. Actual values may vary slightly.

Assignment Expected ¹H Chemical Shift (δ, ppm) Expected ¹³C Chemical Shift (δ, ppm)
H-5Singlet~150
Aromatic H's (A, B rings)Multiplets (7.5 - 8.5)~120 - 148
H-17Doublets~50
C-7 Ethyl (-CH₂)Quartet~20
C-7 Ethyl (-CH₃)Triplet~13
C-20 Ethyl (-CH₂)Multiplet~30
C-20 Ethyl (-CH₃)Triplet~8
C-20 (-OH)Singlet~72
C-21 (C=O, lactone)-~173
C-19 (C=O, ketone)-~157

Bioanalytical Method Development and Validation for Preclinical Matrices

The development of robust and validated bioanalytical methods is critical for accurately determining the concentration of this compound in preclinical studies. Due to its structural similarity, methods developed for its close analog, 7-ethyl-10-hydroxycamptothecin (SN-38), are often directly applicable. These methods typically involve liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for high sensitivity and selectivity.

Validated LC-MS/MS methods have been established for the quantification of camptothecin analogs in various biological matrices, including mouse and porcine plasma, as well as tissue homogenates from the liver, kidney, lung, spleen, and heart. nih.govnih.gov A typical method involves a simple protein precipitation step for sample preparation, using acidified acetonitrile to extract the analyte and a structurally similar internal standard, such as the parent compound Camptothecin (CPT). nih.gov

Chromatographic separation is commonly achieved on a C18 reversed-phase column, followed by detection using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. The MRM transitions are specific pairs of precursor and product ions that allow for highly selective detection of the analyte even in a complex biological matrix. For SN-38, a common transition monitored is m/z 393.3 → 349.1. nih.gov

Method validation is performed according to regulatory guidelines to ensure reliability, covering parameters such as linearity, accuracy, precision, and sensitivity. nih.goveuropa.eu The lower limit of quantification (LLOQ) is a key parameter, representing the lowest concentration that can be measured with acceptable accuracy and precision. Methods have demonstrated LLOQs as low as 0.5 ng/mL in mouse plasma and 1-2 ng/mL in tissue homogenates, which is sufficient for pharmacokinetic studies. nih.gov

Table 2: Example of LC-MS/MS Method Validation Parameters for a Camptothecin Analog (SN-38) in Preclinical Matrices Data compiled from published studies. nih.govnih.gov

Matrix Linear Range LLOQ Intra-day Precision (%RSD) Inter-day Precision (%RSD) Accuracy (%Bias)
Mouse Plasma0.5 - 1000 ng/mL0.5 ng/mL< 15%< 15%± 15%
Mouse Liver48.8 - 6250 nM48.8 nM< 15%< 15%± 15%
Mouse Kidney48.8 - 6250 nM48.8 nM< 15%< 15%± 15%
MCTS Lysate0.5 - 500 nM0.5 nM< 15%< 15%± 10%

A crucial aspect of bioanalytical method validation is the assessment of the analyte's stability under various conditions that mimic sample handling and storage. For this compound, a primary concern is the pH-dependent hydrolysis of the active lactone E-ring to its inactive carboxylate form. nih.gov Therefore, sample collection and processing must be carefully controlled, often involving immediate acidification to stabilize the lactone form. Stability is evaluated through several experiments, including bench-top stability (at room temperature), freeze-thaw stability (multiple cycles of freezing and thawing), and long-term storage stability (at -80°C). europa.eunih.gov For all camptothecins, protection from light is also critical, as they can be susceptible to photodegradation. aacrjournals.org

Matrix effects are another significant challenge in bioanalysis, particularly with LC-MS/MS. globalresearchonline.net These effects arise from co-eluting endogenous components of the biological matrix (e.g., phospholipids, salts) that can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. researchgate.net The standard approach to evaluate matrix effects is the post-extraction spike method. chromatographyonline.com This involves comparing the analyte's response in a neat solution to its response when spiked into an extracted blank matrix sample. A matrix effect of less than 15-20% is generally considered acceptable. nih.gov Studies on camptothecin analogs have shown that with appropriate sample cleanup and chromatographic separation, matrix effects can be minimized to within these acceptable limits. nih.govnih.gov

In Vitro Assays for Topoisomerase I Inhibition and DNA Cleavage Activity

The primary mechanism of action of this compound is the inhibition of DNA topoisomerase I (Top1). This is achieved not by preventing the enzyme from binding to DNA, but by stabilizing the transient covalent complex formed between Top1 and the cleaved DNA strand, known as the "cleavable complex". researchgate.net This stabilization prevents the re-ligation of the DNA strand, and the collision of a replication fork with this trapped complex leads to a lethal double-strand break. nih.gov Various in vitro assays are used to measure this activity.

The hallmark assay for Top1 inhibitors is the DNA cleavage assay. This assay typically uses a supercoiled plasmid DNA (e.g., pBR322) as a substrate and purified human Top1 enzyme. In the absence of an inhibitor, Top1 relaxes the supercoiled DNA by transiently nicking and resealing one strand. The resulting topoisomers (relaxed, nicked, and supercoiled) can be separated by agarose (B213101) gel electrophoresis.

When this compound is added, it traps the cleavable complex, leading to an accumulation of nicked, single-strand breaks. This is visualized on the gel as an increase in the intensity of the band corresponding to the nicked circular form of the plasmid relative to the relaxed form. This effect is dose-dependent and provides a direct measure of the compound's ability to act as a Top1 poison. DNA decatenation assays work on a similar principle, where Top1 decatenates (unlinks) intertwined DNA circles (kinetoplast DNA), and inhibition of this process can be visualized on a gel.

Table 3: Typical Reaction Components for a Gel-Based Topoisomerase I Cleavage Assay

Component Typical Concentration/Amount Purpose
Supercoiled Plasmid DNA0.5 µgSubstrate
Human Topoisomerase I1-5 UnitsEnzyme
This compoundVaries (concentration-response)Inhibitor
Reaction Buffer1X (contains Tris-HCl, KCl, MgCl₂, EDTA)Provides optimal conditions for enzyme activity
Stop SolutionSDS (e.g., 1%)Denatures the enzyme to trap the cleavable complex
Proteinase KVariesDigests the protein to release the cleaved DNA

Fluorescence-based assays offer a higher-throughput alternative to gel-based methods for screening Top1 inhibitors. One common method is a DNA unwinding assay that relies on the change in fluorescence of a DNA intercalating dye, such as ethidium (B1194527) bromide (EB). rhhz.net EB exhibits enhanced fluorescence when bound to double-stranded DNA.

In the assay, supercoiled plasmid DNA is incubated with Top1, which relaxes the DNA. This relaxation process involves a transient unwinding of the DNA helix. If an inhibitor like this compound is present, it stabilizes the cleavage complex, leading to a more pronounced or prolonged unwinding state. This change in DNA topology can be detected by a change in the fluorescence signal of an intercalating dye. Alternatively, some assays measure the inhibition of Top1's relaxation activity by quantifying the amount of supercoiled DNA remaining, often using a fluorescent DNA-binding dye that preferentially binds to supercoiled DNA. These methods are adaptable to microplate formats, facilitating the rapid screening of compound libraries. rhhz.net

Computational and Biophysical Studies of 7 Ethyl 20 R Camptothecin

Molecular Docking and Molecular Dynamics Simulations of 7-Ethyl-20(R)-camptothecin with Topoisomerase I-DNA Complex

Computational modeling, including molecular docking and molecular dynamics (MD) simulations, has been instrumental in elucidating the mechanism of action for camptothecin (B557342) and its derivatives. These studies provide atomic-level insights into how these compounds stabilize the covalent complex formed between topoisomerase I (Top1) and DNA, ultimately leading to cell death in cancerous tissues. The stereochemistry at the C20 position is a critical determinant of biological activity, with the 20(S) configuration being active and the 20(R) configuration being inactive.

Molecular docking and crystallographic studies have precisely mapped the binding pocket of camptothecins within the Top1-DNA covalent complex. The inhibitor does not bind to the free enzyme but rather intercalates into the DNA cleavage site after the enzyme has nicked one of the DNA strands. nih.gov This intercalation displaces the downstream (+1) DNA base, preventing the religation of the DNA strand. nih.gov The stability of this ternary complex (Top1-DNA-inhibitor) is maintained by a network of specific interactions.

For active 20(S)-camptothecin analogs, several key interactions are consistently observed:

Hydrogen Bonding: The most critical interaction for stabilizing the ternary complex is a hydrogen bond between the 20(S)-hydroxyl group of the camptothecin E-ring and the side chain of the Asp-533 residue of Topoisomerase I. nih.gov

Hydrophobic and Stacking Interactions: The planar pentacyclic ring system of the camptothecin core stacks between the -1 and +1 DNA base pairs at the cleavage site, contributing significantly to binding affinity. nih.gov

Water-Mediated Contacts: Additional stability is provided by water-mediated hydrogen bonds that can connect the drug to residues such as Asn-722 and the phosphotyrosine linkage (Tyr-723). nih.gov

Van der Waals Contacts: Other residues, including Arg-364 and Lys-532, form part of the binding pocket and contribute through van der Waals forces. Arg-364, in particular, helps coordinate the drug within the active site. nih.gov

The inactivity of This compound is directly explained by its stereochemistry. In the 20(R) configuration, the hydroxyl and ethyl groups are reversed. This spatial arrangement has two major detrimental effects:

The 20(R)-hydroxyl group is oriented away from Asp-533, making the formation of the crucial stabilizing hydrogen bond impossible. nih.gov

The ethyl group at the 20(R) position creates a significant steric clash with the side chains of active site residues, particularly Asp-533 and Lys-532. nih.gov

This lack of a key hydrogen bond and the introduction of steric hindrance prevent this compound from binding effectively and stabilizing the cleavable complex, thus rendering it biologically inactive.

Table 1: Key Interactions of Camptothecin Stereoisomers in the Top1-DNA Active Site
Interacting Residue/DNA BaseInteraction TypeRole in 20(S) Isomer Binding (Active)Outcome for 20(R) Isomer (Inactive)
Asp-533Hydrogen BondForms a critical H-bond with the 20(S)-OH group, anchoring the drug. nih.govH-bond cannot form due to incorrect orientation of the 20(R)-OH group. nih.gov
Asp-533, Lys-532Steric InteractionThe 20(S)-ethyl group is oriented to fit within the pocket.The 20(R)-ethyl group causes a direct steric clash, preventing stable binding. nih.gov
DNA bases (-1/+1)π-π StackingThe planar ring system intercalates between DNA bases, stabilizing the complex. nih.govIntercalation is destabilized due to the improper fit caused by steric hindrance.
Arg-364van der Waals / H-BondHelps position the drug in the binding pocket. nih.govInteraction is disrupted by the poor overall binding pose.
Asn-722Water-mediated H-BondContributes to the stability of the ternary complex. nih.govThis secondary interaction is lost as the primary binding fails.

For active 20(S) derivatives, these simulations show that the complex remains stable throughout the simulation time, characterized by a low Root Mean Square Deviation (RMSD) of the ligand and key protein residues. nih.gov The energetic analyses confirm that the binding is driven by a favorable combination of van der Waals forces (from stacking interactions) and electrostatic interactions (primarily the 20-OH to Asp-533 hydrogen bond). nih.gov

Conversely, MD simulations initiated with this compound docked in the active site would be expected to show significant instability. The steric clashes and lack of the key hydrogen bond would lead to a high and fluctuating RMSD for the ligand as it fails to find a stable binding pose and likely disassociates from the binding pocket. The calculated binding free energy for the 20(R) isomer would be significantly less favorable (less negative) than for its 20(S) counterpart, quantitatively confirming its inability to stabilize the cleavable complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors, QSAR models can predict the activity of novel compounds and guide the design of more potent analogs.

Numerous QSAR studies have been performed on camptothecin derivatives to identify the structural features that govern their ability to inhibit Topoisomerase I. The biological activity, typically expressed as the concentration required to inhibit 50% of the enzyme's activity (IC50), is correlated with a variety of molecular descriptors.

Key descriptors often found to be important in camptothecin QSAR models include:

Topological Descriptors: These relate to the connectivity and shape of the molecule. The planarity of the A, B, C, and D rings is crucial for DNA intercalation.

Electronic Descriptors: Properties like dipole moment and the distribution of partial charges are important. The presence of electron-donating or withdrawing groups at positions 7, 9, 10, and 11 can modulate the electronic properties of the ring system and influence interactions with the target.

Hydrophobic Descriptors (e.g., LogP): Lipophilicity affects cell membrane permeability and interaction with hydrophobic pockets in the enzyme. The 7-ethyl group of this compound, for instance, increases the molecule's lipophilicity compared to the unsubstituted parent camptothecin.

Steric Descriptors (e.g., Molar Refractivity): These describe the size and shape of substituents. QSAR models consistently show that bulky substituents are poorly tolerated at the C20 position.

Hydrogen Bonding Potential: The number of hydrogen bond donors and acceptors is critical. The model validates the absolute requirement for a hydrogen bond donor (the hydroxyl group) at the 20(S) position.

When this compound is evaluated using such a QSAR model, its predicted activity is virtually zero. The model's descriptors for the 20(R) configuration—specifically those related to steric hindrance and the inability to form a key hydrogen bond—would flag it as an inactive compound, consistent with experimental observations.

Table 2: Influence of Key Structural Features on QSAR Descriptors and Predicted Activity
Structural FeatureRelevant Descriptor(s)Contribution to High Activity (e.g., 20(S) isomers)Contribution to Low/No Activity (e.g., this compound)
20(S)-OH groupHydrogen Bond Donor CountPositive correlation with activity due to H-bond with Asp-533.N/A for 20(R) isomer.
20(R)-Ethyl groupSteric Parameters, Molar VolumeN/ANegative correlation; bulky group leads to steric clash, predicting inactivity.
7-Ethyl groupLogP (Lipophilicity), Steric ParametersGenerally positive correlation; enhances hydrophobic interactions and potency.This feature is favorable, but its positive effect is completely negated by the incorrect stereochemistry at C20.
Planar Ring SystemTopological/Shape DescriptorsEssential for DNA intercalation; positive correlation.The core structure is planar, but its effective intercalation is blocked.

QSAR models and structure-based design are powerful tools for optimizing camptothecin analogs. Computational approaches have successfully guided the synthesis of derivatives with improved properties. For example, modeling suggests that introducing small, electron-donating, or hydrogen-bonding substituents at the 7, 9, and 10 positions can enhance potency. The development of Topotecan (B1662842) (10-hydroxy, 9-dimethylaminomethyl) and Irinotecan (B1672180) (a prodrug of SN-38, which is 7-ethyl-10-hydroxycamptothecin) was informed by such structure-activity relationships. nih.gov

These design efforts invariably preserve the essential features for activity: the planar pentacyclic core and, most importantly, the intact E-ring lactone with 20(S)-hydroxyl stereochemistry. Computational models would never predict a modification to the 20(R) configuration as a path to an active compound. Instead, they would guide chemists to synthesize derivatives based on the active 7-Ethyl-20(S)-camptothecin (a close analog of SN-38) scaffold, exploring further substitutions on the A and B rings to optimize interactions with the Top1-DNA complex.

Spectroscopic Characterization of this compound Interactions with DNA

Spectroscopic techniques are widely used to study the interactions of small molecules with biological macromolecules like DNA. Methods such as UV-Visible absorption, fluorescence, and circular dichroism (CD) spectroscopy can provide evidence of binding modes (e.g., intercalation vs. groove binding) and quantify binding affinities.

Studies on active camptothecins, like SN-38 (7-ethyl-10-hydroxycamptothecin), have shown that they can interact directly with duplex DNA, although their affinity is significantly lower than for the ternary Top1-DNA complex. nih.gov This interaction is generally intercalative. Upon binding to DNA, the compound's absorption spectrum typically exhibits a bathochromic (red) shift and hypochromism (decreased absorbance), which are characteristic of intercalation. Fluorescence spectroscopy is also highly sensitive to these interactions; the fluorescence of the camptothecin chromophore is often quenched or enhanced upon binding to DNA, allowing for the calculation of binding constants.

Specific spectroscopic studies focusing solely on the inactive this compound isomer are rare because of its lack of biological activity. However, it would be expected to show some weak intercalative binding to DNA, as this interaction is primarily driven by the planar aromatic core, which is identical to its active counterpart. The key distinction is that this weak, non-specific binding to DNA alone is insufficient for anti-cancer activity. The biological effect of camptothecins is contingent upon the specific, high-affinity binding and stabilization of the ternary Top1-DNA complex. Since this compound cannot effectively bind and stabilize this ternary complex due to the reasons outlined by molecular modeling, its weak, non-productive interaction with DNA is biologically irrelevant to the mechanism of Topoisomerase I poisoning.

Elucidation of DNA Intercalation Mechanisms and Preferred Binding Sites

The established mechanism for active camptothecin derivatives involves their intercalation into a DNA cleavage site that is temporarily created and stabilized by the Topo I enzyme. The drug does not bind to DNA or the enzyme alone but specifically targets the covalent Topo I-DNA cleavage complex. nih.gov Computational and X-ray crystallography studies on active analogs have revealed that the planar pentacyclic ring system of the camptothecin molecule mimics a DNA base pair and inserts itself at the cleavage site, stacking against the -1 (upstream) and +1 (downstream) base pairs. nih.gov

This binding is stabilized by a network of interactions within the binding pocket formed by both the DNA and Topo I residues. A crucial interaction for the stabilization of this ternary complex is a hydrogen bond formed between the 20(S)-hydroxyl group of the camptothecin molecule and the side chain of the Asp-533 residue of human Topo I. nih.gov

However, computational models predict a significantly different and unfavorable binding mode for the 20(R) stereoisomer. The change in chirality at the C20 position fundamentally alters the spatial orientation of the hydroxyl and ethyl groups. For this compound, molecular modeling suggests two major impediments to stable binding:

Loss of Hydrogen Bonding: The 20(R)-hydroxyl group is oriented in such a way that it is unable to form the critical hydrogen bond with the Asp-533 residue of Topo I. nih.gov The loss of this key interaction greatly destabilizes the ternary complex.

Steric Hindrance: The ethyl group at the C20 position in the (R) configuration is predicted to create a significant steric clash with amino acid residues of the enzyme, specifically Asp-533 and Lys-532. nih.gov This steric repulsion prevents the compound from properly seating within the intercalation site.

These computational predictions explain the profound difference in biological activity between the 20(S) and 20(R) epimers. The preferred binding site for camptothecins is exclusively the enzyme-stabilized DNA cleavage pocket, and the stereochemistry at C20 is a critical determinant for productive binding. The this compound isomer is unable to effectively occupy this site due to a combination of steric hindrance and the inability to form essential stabilizing interactions.

Interaction Feature20(S)-Camptothecin AnalogsThis compound (Predicted)
Planar Ring Stacking Favorable stacking interactions with -1 and +1 DNA base pairs.Potentially hindered due to improper orientation.
Hydrogen Bond with Asp-533 Crucial H-bond formed via the 20(S)-hydroxyl group, stabilizing the complex. nih.govNot possible due to the orientation of the 20(R)-hydroxyl group. nih.gov
Steric Fit in Binding Pocket The C20 substituents fit into the pocket created by DNA and Topo I.The 20(R)-ethyl group creates a steric clash with Asp-533 and Lys-532. nih.gov
Overall Complex Stability Forms a stable ternary complex, trapping the enzyme on DNA.Forms a highly unstable or no complex.

Analysis of Conformational Changes in DNA Induced by this compound Binding

The binding of an active 20(S)-camptothecin derivative into the Topo I-DNA complex induces a significant conformational change in the DNA structure, which is central to its mechanism of action. The intercalation of the drug physically displaces the downstream (+1) base pair of the intact DNA strand. nih.gov This movement shifts the 5'-hydroxyl end of the cleaved DNA strand approximately 8 Å away from the phosphotyrosine linkage at the enzyme's active site. nih.gov This separation effectively prevents the DNA religation reaction from occurring, as the reactive groups are held too far apart. This trapping of the "cleavable complex" is the primary cytotoxic lesion induced by camptothecins.

Given that computational studies predict this compound binds to the ternary complex either not at all or with extremely low affinity, it follows that this compound would be incapable of inducing the necessary conformational changes in the DNA. Without stable intercalation, the compound cannot act as a physical wedge to displace the downstream DNA. Consequently, the DNA within the cleavage complex would remain in a conformation that is permissive for religation by Topo I.

Biophysical studies of the camptothecin-DNA-Topo I complex have quantified these structural changes. The unwinding of the DNA helix at the site of cleavage and the increase in the distance between the 5'-OH of the cleaved strand and the active site tyrosine are hallmarks of poisoning by active camptothecins. These conformational shifts would be absent or negligible in the presence of this compound, as it fails to stabilize the cleavable complex. The inability to induce these specific DNA distortions is the direct biophysical consequence of the unfavorable binding predicted by computational models.

DNA Structural ParameterEffect of 20(S)-Camptothecin AnalogsPredicted Effect of this compound
Position of Downstream (+1) Base Pair Displaced by ~3.6 Å, preventing religation. nih.govNo significant displacement.
Cleaved Strand 5'-OH to Tyrosine Distance Increased to ~8 Å, inhibiting the religation reaction. nih.govRemains in proximity, allowing for religation.
DNA Helix Conformation Localized unwinding at the cleavage site.No significant change from the transiently cleaved state.
Cleavable Complex Lifetime Significantly extended, leading to cytotoxic events.Not extended; complex is rapidly religated.

Future Research Directions and Unexplored Avenues for 7 Ethyl 20 R Camptothecin

Discovery and Development of Next-Generation 7-Ethyl-20(R)-camptothecin Analogs with Improved Molecular Properties

The development of novel analogs of this compound is a cornerstone of future research, aiming to enhance its therapeutic index by improving its molecular properties. Key areas of focus include increasing water solubility, enhancing the stability of the active lactone ring, and overcoming drug resistance.

Researchers have synthesized numerous derivatives by modifying the camptothecin (B557342) scaffold, particularly at the 7, 9, and 10 positions. The introduction of an ethyl group at the C-7 position was a significant step in developing more potent analogs. Further modifications at this position, such as the introduction of alkyl or alkenyl chains with cyano and/or carbethoxy groups, have yielded compounds with potent cytotoxic activity in vitro, with some exhibiting IC50 values in the 0.05-1 microM range against human non-small-cell lung carcinoma H460 cells. nih.gov For instance, 7-cyano-20S-camptothecin has demonstrated high in vitro cytotoxicity against a topotecan-resistant cell subline. nih.gov

Another strategy involves creating water-soluble derivatives to improve bioavailability and ease of administration. Carbamate-linked derivatives of 7-ethyl-10-hydroxycamptothecin (B187591) have been synthesized, which are soluble in water as their hydrochloride salts with the active E lactone ring intact, exhibiting significant antitumor activity in vivo. jst.go.jp The development of such analogs with improved physicochemical properties is a continuing priority.

Table 1: Examples of 7-Substituted Camptothecin Analogs and Their Reported Activities

CompoundSubstitution at C-7Reported Activity
7-Ethylcamptothecin (B193279)EthylEffective against murine leukemia, stronger activity than camptothecin. nih.gov
7-cyano-20S-camptothecinCyanoHigh in vitro cytotoxicity against topotecan-resistant H460 cells. nih.gov
Karenitecin (7-[(2-trimethylsilyl)ethyl)]-20(S)-camptothecin)(2-trimethylsilyl)ethylActive against human central nervous system xenografts. nih.gov
Namitecan (ST1968)Water-soluble substituentSuperior to Irinotecan (B1672180) in some in vivo xenograft models. nih.gov

Integration of this compound with Emerging Therapeutic Modalities (Preclinical and Conceptual)

The future of this compound is not limited to its use as a monotherapy. Its integration with emerging therapeutic modalities holds immense promise for creating synergistic effects and overcoming the limitations of current cancer treatments.

Combination Strategies with Immunotherapeutic Approaches in Preclinical Models

The interplay between chemotherapy and the immune system is a burgeoning area of research. Preclinical studies are beginning to explore the potential of combining camptothecin derivatives with immunotherapy, such as immune checkpoint inhibitors. The rationale is that chemotherapy-induced cell death can release tumor antigens, thereby priming the immune system for an attack on the tumor, which can be further enhanced by checkpoint inhibitors that remove the brakes on the immune response.

A preclinical study investigating the combination of camptothecin with a PD-1 inhibitor in a mouse model of hepatocellular carcinoma demonstrated a synergistic anti-tumor effect. nih.gov The combination therapy was found to improve the tumor microenvironment by increasing the infiltration of CD4+ and CD8+ T cells. nih.gov Furthermore, camptothecin has been shown to upregulate the expression of PD-L1 in colon cancer cells, providing a stronger rationale for combination with anti-PD-1/PD-L1 therapies. nih.gov While these studies are promising, further preclinical investigations are necessary to specifically evaluate the combination of this compound with various immunotherapeutic agents, including CAR-T cell therapy, across a range of cancer types. nih.govfrontiersin.org

Synergistic Effects with Gene Editing or RNA Interference Strategies

The advent of gene editing technologies, particularly CRISPR/Cas9, has opened up new avenues for cancer therapy. Conceptually, combining this compound with CRISPR-mediated gene editing could offer a powerful synergistic approach. For instance, CRISPR could be used to knock out genes involved in drug resistance pathways, thereby sensitizing cancer cells to the cytotoxic effects of this compound. While preclinical studies specifically combining this compound with CRISPR are yet to be widely published, the general principle of using CRISPR to enhance chemotherapy is an active area of research. benthamdirect.com

Similarly, RNA interference (RNAi) presents a promising strategy for combination therapy. By using small interfering RNAs (siRNAs) to silence the expression of specific genes, such as those involved in anti-apoptotic pathways or drug efflux pumps, it is conceptually feasible to enhance the efficacy of this compound. Preclinical studies have shown the potential of combining siRNA with other chemotherapeutic agents to achieve synergistic anticancer effects. nih.gov Future research should focus on identifying optimal gene targets for RNAi in combination with this compound and developing effective delivery systems for these combination therapies.

High-Throughput Screening and Lead Optimization Strategies Based on the this compound Scaffold

High-throughput screening (HTS) is a powerful tool for the discovery of novel and more effective this compound analogs. By screening large chemical libraries, researchers can identify new derivatives with enhanced potency, improved selectivity, or novel mechanisms of action. nih.govnih.gov Quantitative HTS (qHTS) allows for the testing of compounds across a range of concentrations, providing detailed information on their cytotoxic profiles against various cancer cell lines. jst.go.jp

Once initial hits are identified through HTS, lead optimization strategies are employed to refine their chemical structures and improve their pharmacological properties. This iterative process involves synthesizing and testing a series of related compounds to establish structure-activity relationships (SAR). The goal is to develop a lead compound with an optimal balance of potency, selectivity, and pharmacokinetic properties, making it a suitable candidate for further preclinical and clinical development.

Advanced Mechanistic Insights through Omics Technologies (e.g., Proteomics, Metabolomics, Transcriptomics) in Response to this compound

Omics technologies offer a comprehensive approach to understanding the molecular mechanisms underlying the response of cancer cells to this compound. These technologies can provide a global view of the changes occurring at the protein, metabolite, and transcript levels, offering valuable insights into drug efficacy, resistance mechanisms, and potential biomarkers.

Proteomics and Phosphoproteomics: Proteomic analysis can identify changes in the expression levels of thousands of proteins in cancer cells following treatment with this compound. nih.gov A comparative proteomic study of camptothecin-resistant and -sensitive prostate cancer cells identified several proteins, including annexin (B1180172) A1 and glutathione-S-transferase (GST) pi, that were highly expressed in the resistant cells, suggesting their role in drug resistance. nih.gov Phosphoproteomics, a subfield of proteomics, focuses on identifying and quantifying protein phosphorylation, a key post-translational modification that regulates cellular signaling pathways. Analyzing the phosphoproteome of cancer cells treated with this compound can reveal which signaling pathways are activated or inhibited by the drug, providing a deeper understanding of its mechanism of action. researchgate.netsemanticscholar.orgmdpi.com

Transcriptomics: Transcriptomic analysis, often performed using microarray or RNA sequencing, measures the expression levels of thousands of genes simultaneously. Gene expression profiling of glioblastoma cell lines treated with camptothecin revealed the modulation of common biological processes related to the cell cycle and mitosis. nih.gov Such studies can help to identify gene networks associated with drug sensitivity or resistance and can uncover potential biomarkers to predict patient response. mdpi.comescholarship.org

Metabolomics: Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. By analyzing the metabolome of cancer cells treated with this compound, researchers can identify metabolic pathways that are perturbed by the drug. This can provide insights into the drug's mechanism of action and may reveal metabolic vulnerabilities that can be exploited for therapeutic benefit. iastate.edumdpi.comresearchgate.netgeorgetown.edu

Table 2: Application of Omics Technologies in this compound Research

Omics TechnologyPotential Application
Proteomics Identification of proteins involved in drug response and resistance. Discovery of biomarkers for predicting treatment outcome. nih.gov
Phosphoproteomics Elucidation of signaling pathways affected by the drug. Identification of novel drug targets. researchgate.netsemanticscholar.orgmdpi.com
Transcriptomics Characterization of gene expression changes in response to treatment. Identification of gene signatures associated with sensitivity or resistance. nih.gov
Metabolomics Identification of metabolic pathways perturbed by the drug. Discovery of metabolic biomarkers of drug efficacy. iastate.edumdpi.comresearchgate.netgeorgetown.edu

Application of Computational Biology and Artificial Intelligence in this compound Research and Development

Computational biology and artificial intelligence (AI) are revolutionizing the field of drug discovery and development. These powerful tools can accelerate the identification of new drug candidates, optimize their properties, and predict their efficacy.

In the context of this compound research, computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can be used to design novel analogs with improved binding affinity for topoisomerase I and enhanced anticancer activity. nih.govnih.gov These in silico approaches allow researchers to screen virtual libraries of compounds and prioritize the most promising candidates for synthesis and experimental testing, thereby saving time and resources. mdpi.com

Machine learning algorithms can be trained on large datasets of chemical structures and biological activity data to predict the cytotoxicity of new this compound derivatives. semanticscholar.org AI can also be used to analyze complex omics data to identify novel drug targets and biomarkers associated with drug response. researchgate.netappliedclinicaltrialsonline.comrjsocmed.comnih.govnih.gov As our understanding of the molecular basis of cancer deepens, the integration of computational biology and AI will be instrumental in the development of the next generation of this compound-based therapies.

Exploration of Non-Oncological Applications of this compound (e.g., Antiviral, Anti-Inflammatory Properties) in Preclinical and Conceptual Studies

The primary mechanism of action for camptothecins is the inhibition of topoisomerase I, a crucial enzyme involved in DNA replication and transcription. This mechanism, while central to its anti-tumor effects, also provides a rationale for its potential efficacy against viral infections and in modulating inflammatory responses.

Antiviral Properties: A Conceptual Framework

Conceptually, the topoisomerase I inhibitory activity of this compound could be harnessed to combat viral infections. Many viruses rely on host cell machinery, including topoisomerase I, for their replication. By targeting this host enzyme, the compound could disrupt the viral life cycle.

Preclinical studies on the parent compound, camptothecin, have lent credence to this hypothesis. For instance, camptothecin has demonstrated the ability to impede the productive infection of Herpes Simplex Virus Type 1 (HSV-1). Furthermore, studies have shown its efficacy against Fowl Adenovirus Serotype 4 (FAdV-4) by blocking viral replication. Another study highlighted that camptothecin can inhibit the synthesis of vaccinia virus DNA in HeLa cells. These findings strongly suggest that derivatives like this compound, which retain the core pharmacophore, warrant investigation for their antiviral potential against a broad spectrum of DNA and potentially RNA viruses.

Future preclinical research should focus on in vitro studies to determine the efficacy of this compound against a panel of clinically relevant viruses. Key parameters to investigate would include the 50% effective concentration (EC50) and the selectivity index (SI) to assess its therapeutic window. Subsequent in vivo studies in appropriate animal models would be crucial to evaluate its systemic antiviral effects.

Anti-Inflammatory Properties: Preclinical Insights and Future Avenues

The anti-inflammatory potential of camptothecins is another burgeoning area of research. Chronic inflammation is a hallmark of numerous diseases, and the modulation of inflammatory pathways presents a significant therapeutic opportunity.

Preclinical evidence for the anti-inflammatory effects of the parent compound, camptothecin, is compelling. In a murine model of ulcerative colitis, camptothecin was shown to effectively alleviate the condition. Mechanistically, camptothecins are thought to exert their anti-inflammatory effects by influencing immune cell responses and cytokine production. For example, camptothecin has been observed to modulate the expression of various cytokines in colon cancer cells, suggesting a broader immunomodulatory role.

For this compound, future preclinical studies should aim to elucidate its specific effects on inflammatory pathways. In vitro assays using immune cells such as macrophages and lymphocytes could determine its impact on the production of pro-inflammatory and anti-inflammatory cytokines. In vivo studies employing animal models of inflammatory diseases, such as arthritis or inflammatory bowel disease, would be essential to validate its therapeutic potential.

Interactive Data Table: Preclinical Anti-Inflammatory and Antiviral Studies of Camptothecin

CompoundModel/SystemApplicationKey Findings
CamptothecinMurine Model of Ulcerative ColitisAnti-inflammatoryAlleviated colitis symptoms.
CamptothecinHerpes Simplex Virus Type 1 (HSV-1) Infected CellsAntiviralImpeded productive viral infection.
CamptothecinFowl Adenovirus Serotype 4 (FAdV-4) Infected Cells and ChickensAntiviralBlocked viral replication.
CamptothecinVaccinia Virus Infected HeLa CellsAntiviralInhibited viral DNA synthesis.
CamptothecinColon Cancer CellsImmunomodulatoryModulated cytokine expression.

Q & A

Basic Research Questions

Q. What analytical methods are validated for characterizing 7-Ethyl-20(R)-camptothecin purity and structural integrity in preclinical studies?

  • Methodological Answer : UV spectroscopy (λmax at 254 nm) combined with FTIR, NMR, and mass spectrometry (MS) is used for structural elucidation. For example, UV methods validated via ICH guidelines (linearity range: 2–20 µg/mL, R² > 0.999) ensure cost-effective quantification in bulk samples . NMR (¹H and ¹³C) confirms stereochemistry at C-20(R), critical for biological activity .

Q. How is the in vitro cytotoxicity of this compound assessed against prostate cancer models?

  • Methodological Answer : The MTT assay on LNCaP cell lines (prostate adenocarcinoma) is standard. Cells are treated with serial dilutions (IC₅₀ determination), incubated for 48–72 hours, and absorbance measured at 570 nm. Data normalization against untreated controls ensures reproducibility .

Q. What is the role of topoisomerase I inhibition in this compound’s antitumor mechanism?

  • Methodological Answer : Camptothecin stabilizes topoisomerase I-DNA cleavage complexes, inducing DNA strand breaks. In vitro assays (e.g., plasmid relaxation assays) quantify inhibition (IC₅₀ ~679 nM). p53-deficient cell lines show heightened sensitivity, highlighting mechanistic dependencies .

Advanced Research Questions

Q. What strategies address the low aqueous solubility and stability of this compound in preclinical formulations?

  • Methodological Answer :

  • Nanocarriers : β-cyclodextrin-EDTA-Fe3O4 nanoparticles enhance solubility (up to 5-fold) and enable pH-responsive release .
  • PEGylation : Polyethylene glycol (PEG) conjugation at C-10 or C-20 improves pharmacokinetics (e.g., prolonged half-life) while retaining lactone ring integrity .
  • Liposomal Encapsulation : Cationic liposomes (e.g., EndoTAG®-2) target tumor vasculature, reducing systemic toxicity .

Q. How do structural modifications at C-7 and C-20 positions influence SAR and bioavailability?

  • Methodological Answer :

  • C-7 Ethylation : Enhances lactone stability and plasma residence time. SAR studies (>60 analogs) show ethylation reduces carboxylate formation in physiological pH, preserving activity .
  • C-20(R) Configuration : The R-configuration is essential for topoisomerase I binding. Synthetic routes (e.g., Sharpless asymmetric epoxidation) ensure stereochemical purity .

Q. What omics approaches identify key regulatory nodes in this compound biosynthesis?

  • Methodological Answer :

  • Transcriptomics/Proteomics : Integrated analysis of Camptotheca acuminata tissues identifies tissue-specific enzymes (e.g., CYP72A1 for C-9 oxidation) and transcription factors (e.g., bHLH) regulating alkaloid pathways .
  • Metabolic Modeling : Genome-scale models of Nothapodytes nimmoniana predict enzyme targets (e.g., strictosidine synthase) for CRISPR-mediated overexpression, achieving 5-fold yield increases .

Data Contradictions and Resolution

Q. Why do discrepancies exist in reported IC₅₀ values for this compound across studies?

  • Resolution : Variability arises from assay conditions (e.g., serum content affecting lactone stability) and cell line heterogeneity (e.g., p53 status). Standardization using NCI-60 panel protocols improves cross-study comparability .

Q. How reliable are UV spectroscopic methods compared to HPLC for quantifying camptothecin derivatives?

  • Resolution : UV is rapid but less specific for analogs with similar chromophores (e.g., 10-hydroxycamptothecin). RP-HPLC-PDA (C18 column, 1.0 mL/min flow rate) resolves co-eluting impurities, validated per ICH Q2(R1) .

Tables

Parameter UV Spectroscopy HPLC-PDA
Linear Range (µg/mL)2–200.5–50
LOD (µg/mL)0.50.1
Precision (% RSD)<2.0<1.5
Key AdvantageCost-effective for bulkHigh specificity for analogs
Reference
Formulation Solubility Enhancement Biological Outcome
PEG-CPT conjugate8-fold in PBS3.5× higher tumor uptake
β-CD-Fe3O4 NPs5-fold in water90% HT29 cell inhibition
Cationic liposomespH-dependent release70% reduction in tumor vasculature
Reference

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.